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  • Product: 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde
  • CAS: 1342469-23-1

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Application of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Structural Rationale As a Senior Application Scientist navigating the complexiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Structural Rationale

As a Senior Application Scientist navigating the complexities of modern lead optimization, I approach 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1342469-23-1) [1] not merely as a chemical building block, but as a highly strategic, sp3 -enriched scaffold.

In contemporary drug discovery, escaping the "flatland" of purely aromatic molecules is critical for improving clinical success rates. The integration of the tetrahydropyran (THP) ring into this molecule provides a saturated, oxygen-containing moiety that inherently improves aqueous solubility and modulates lipophilicity compared to traditional phenyl or pyridyl substituents. Concurrently, the pyrazole core acts as an electron-withdrawing heteroaromatic system, which significantly increases the electrophilicity of the C4-aldehyde. This makes the aldehyde an exceptionally reactive handle for late-stage functionalization, allowing researchers to rapidly generate diverse libraries of lead-like compounds.

Quantitative Physicochemical Baseline

Before deploying this scaffold in synthetic workflows, establishing a rigorous physicochemical baseline is mandatory. The table below summarizes the core quantitative metrics that dictate the molecule's behavior in both synthetic and biological environments.

Physicochemical PropertyValue / Characteristic
Chemical Name 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde
CAS Registry Number 1342469-23-1
Molecular Formula C 9​ H 12​ N 2​ O 2​
Molecular Weight 180.20 g/mol
Topological Polar Surface Area (TPSA) 46.17 Ų
Hydrogen Bond Donors (HBD) 0
Hydrogen Bond Acceptors (HBA) 4 (2x Pyrazole N, 1x Aldehyde O, 1x Ether O)
Predicted LogP 0.8 – 1.2
Rotatable Bonds 2

Core Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols have been designed as self-validating systems. I have selected these specific methodologies based on the unique structural liabilities and advantages of the THP-pyrazole-aldehyde scaffold.

Methodology A: High-Throughput Lipophilicity (LogD/P) Determination

The Causality: Computational models frequently miscalculate the complex desolvation penalties associated with the THP ether oxygen interacting with the adjacent pyrazole π -system. Empirical validation is non-negotiable. We utilize a miniaturized shake-flask method coupled with UPLC-MS, as validated by [2], to prevent the formation of octanol emulsions and eliminate DMSO cosolvent artifacts.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock solution of the compound in pure DMSO.

  • Desolvation: Dispense 10 µL of the stock into a 96-well plate and evaporate the DMSO entirely under a gentle stream of nitrogen. Causality: Removing DMSO ensures it does not act as a cosolvent, which would artificially lower the measured LogP.

  • Partitioning: Add 400 µL of 1-octanol and 400 µL of aqueous phosphate buffer (pH 7.4) to the well.

  • Equilibration: Seal the plate and agitate on a plate shaker at 300 rpm for 2 hours at 25°C. Centrifuge at 3000 x g for 15 minutes to ensure crisp phase separation.

  • Quantification: Sample both the organic and aqueous layers independently. Quantify the concentration of the compound using Ultraperformance Liquid Chromatography-Mass Spectrometry (UPLC-MS).

  • Self-Validation System: Include a highly lipophilic standard (e.g., propranolol) and a hydrophilic standard (e.g., atenolol) in the same 96-well plate. The assay is only considered valid if the experimental LogD values of these controls fall within ± 0.1 log units of their known literature values.

Methodology B: Synthetic Derivatization via Reductive Amination

The Causality: The electron-withdrawing nature of the pyrazole ring renders the C4-aldehyde highly susceptible to nucleophilic attack. To convert this aldehyde into a stable amine, Sodium Triacetoxyborohydride (NaBH(OAc) 3​ ) is the reagent of choice. As established by [3], NaBH(OAc) 3​ is uniquely mild; it selectively reduces the intermediate iminium ion without prematurely reducing the unreacted aldehyde, and it perfectly tolerates the THP ether linkage.

Step-by-Step Protocol:

  • Imine Formation: Dissolve the pyrazole-aldehyde (1.0 eq) and the target primary or secondary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.2 M concentration.

  • Reduction: Add NaBH(OAc) 3​ (1.5 eq) portion-wise to the stirring solution at room temperature under a nitrogen atmosphere. Causality: DCE is preferred over THF as it accelerates the reaction rate and minimizes side-product formation.

  • Incubation: Stir the mixture for 2–4 hours.

  • Quenching: Terminate the reaction by adding saturated aqueous NaHCO 3​ and stir for 15 minutes to decompose unreacted hydride.

  • Isolation: Extract the product with dichloromethane, dry the organic layer over MgSO 4​ , and purify via flash column chromatography.

  • Self-Validation System: The reaction progress must be continuously monitored via LC-MS. The protocol is validated when the M+ mass of the starting aldehyde completely disappears, replaced exclusively by the M+ mass of the target amine, confirming no over-reduction to the corresponding alcohol occurred.

Methodology C: Microsomal Stability Assay (In Vitro ADME)

The Causality: While the sp3 -hybridized THP ring improves solubility, the carbon atoms alpha to the ether oxygen are classic metabolic soft spots, highly susceptible to Cytochrome P450 (CYP)-mediated oxidation. Determining the intrinsic clearance ( CLint​ ) early prevents late-stage pharmacokinetic failures, adhering to the predictive models outlined by [4].

Step-by-Step Protocol:

  • Pre-incubation: Combine the compound (1 µM final concentration) with Human Liver Microsomes (HLM) (0.5 mg/mL total protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ . Incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Remove 50 µL aliquots at precise time intervals (0, 5, 15, 30, and 60 minutes).

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism at the exact time point.

  • Analysis: Centrifuge at 4000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

  • Self-Validation System: Run concurrent incubations with a known high-clearance positive control (e.g., verapamil) and a negative control lacking NADPH. The assay is validated only if the positive control degrades rapidly and the negative control shows zero degradation, proving that clearance is strictly CYP-dependent and not due to chemical instability.

Workflow Visualization

The following diagram illustrates the logical relationship between the physicochemical profiling and synthetic derivatization of the scaffold, culminating in a data-driven Go/No-Go decision for lead generation.

Workflow cluster_physchem Physicochemical & ADME Profiling cluster_synthesis Synthetic Derivatization Start 1-(THP-4-yl)-1H-pyrazole-4-carbaldehyde LogP Lipophilicity (LogD/P) Shake-Flask UPLC-MS Start->LogP Stability Microsomal Stability HLM/RLM Assays Start->Stability RedAm Reductive Amination NaBH(OAc)3 Start->RedAm Knoevenagel Knoevenagel Condensation Active Methylene Start->Knoevenagel Decision Go/No-Go PK Decision LogP->Decision Stability->Decision Lead Lead Compound Generation RedAm->Lead Knoevenagel->Lead Decision->Lead Guides Design

Workflow for the characterization and derivatization of the pyrazole-aldehyde scaffold.

References

  • CymitQuimica / Sigma-Aldrich. "1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1342469-23-1) Properties and Specifications." Chemical Catalog.

  • Henchoz, Y., et al. "High-Throughput log P Determination by Ultraperformance Liquid Chromatography: A Convenient Tool for Medicinal Chemists." Journal of Medicinal Chemistry, 2008, 51(3), 396-399.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862.

  • Obach, R. S. "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes." Drug Metabolism and Disposition, 1999, 27(11), 1350-1359.

Exploratory

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (CAS 1342469-23-1): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1342469-23-1) has emerged as a highly versatile small-molecule scaffold[1]. By combining the hydrogen-bonding potential of a pyrazole core, the metabolic stability of a tetrahydropyran (THP) ring, and the electrophilic reactivity of a C4-carbaldehyde, this intermediate serves as a critical linchpin in the synthesis of kinase inhibitors, targeted therapeutics, and complex heterocyclic systems[1][2].

This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic synthetic pathways, and downstream applications, supported by self-validating experimental protocols designed for high-yield reproducibility in pharmaceutical laboratories.

Physicochemical Profiling & Structural Significance

The molecular architecture of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde is purposefully designed to optimize drug-like properties. The incorporation of the THP ring significantly improves aqueous solubility and lowers the partition coefficient (logP) compared to highly lipophilic phenyl or cyclohexyl analogs[1]. Furthermore, the THP moiety is less susceptible to cytochrome P450 (CYP450) mediated oxidative metabolism, enhancing the metabolic half-life of downstream active pharmaceutical ingredients (APIs).

Quantitative Physicochemical Data

The following table summarizes the core structural and chemical parameters of the compound[1][3]:

PropertyValueStructural Implication
CAS Number 1342469-23-1Unique identifier for regulatory tracking.
Molecular Formula C9H12N2O2Balances lipophilicity and molecular weight.
Molecular Weight 180.20 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
IUPAC Name 1-(oxan-4-yl)pyrazole-4-carbaldehydeStandardized nomenclature.
SMILES O=Cc1cnn(c1)C2CCOCC2Useful for computational docking and cheminformatics.
InChI Key CELVSZCQNRDKPN-UHFFFAOYSA-NExact stereochemical and connectivity hash.
Reactivity Centers C4-Aldehyde, N2-lone pairEnables condensation, reductive amination, and metal coordination.

Synthetic Methodologies & Mechanistic Pathways

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde typically relies on the direct SN​2 N-alkylation of 1H-pyrazole-4-carbaldehyde. Because the starting pyrazole-4-carbaldehyde is a symmetrical tautomer, alkylation at either nitrogen yields the identical regioisomer, eliminating the need for complex chiral separation or regioselective directing groups[4].

Mechanistic Rationale: The "Cesium Effect" in N-Alkylation

While standard bases like Potassium Carbonate ( K2​CO3​ ) can be used, Cesium Carbonate ( Cs2​CO3​ ) is heavily preferred in polar aprotic solvents like DMF[2]. The causality behind this choice lies in the "cesium effect": the large ionic radius of the Cs+ cation results in a highly dissociated, "naked" pyrazolate anion. This significantly enhances the nucleophilicity of the nitrogen, accelerating the SN​2 displacement of the bromide from 4-bromotetrahydropyran while minimizing competing side reactions.

Synthesis A 1H-pyrazole-4-carbaldehyde (Starting Material) C Cs2CO3 / DMF 80°C, 12h A->C B 4-Bromotetrahydropyran (Alkylating Agent) B->C D 1-(Tetrahydro-2H-pyran-4-yl) -1H-pyrazole-4-carbaldehyde (Target) C->D SN2 N-Alkylation

Fig 1: SN2 N-alkylation pathway for synthesizing the target pyrazole scaffold.

Downstream Applications in Medicinal Chemistry

The C4-aldehyde group is a highly reactive electrophilic center, making this compound an ideal precursor for diverse chemical transformations[1]:

  • Reductive Amination: Conversion of the aldehyde into secondary or tertiary amines via reaction with primary/secondary amines and a mild reducing agent (e.g., NaBH(OAc)3​ ). This is a fundamental step in synthesizing kinase inhibitors where the amine tail dictates solvent-exposed interactions[2].

  • Heterocycle Formation: The aldehyde can be condensed with 2-aminothiophenols to synthesize 2-substituted benzothiazoles, a privileged scaffold in oncology and infectious disease research[5].

  • Knoevenagel Condensations: Reaction with active methylene compounds to form α,β -unsaturated systems, often used in the development of fluorescent probes or covalent inhibitors[6].

Applications Target 1-(Tetrahydro-2H-pyran-4-yl) -1H-pyrazole-4-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, DCE) Target->RedAm Knoev Knoevenagel Condensation (Active Methylene) Target->Knoev Benzoth Benzothiazole Synthesis (2-Aminothiophenol) Target->Benzoth Kinase Kinase Inhibitors RedAm->Kinase Fluor Fluorescent Probes Knoev->Fluor BioAct Bioactive Heterocycles Benzoth->BioAct

Fig 2: Downstream synthetic applications of the pyrazole-4-carbaldehyde scaffold.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific mechanistic causality and In-Process Controls (IPCs).

Protocol 1: Optimized N-Alkylation of 1H-pyrazole-4-carbaldehyde

Objective: Synthesize 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde via SN​2 displacement[2][4].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with 1H-pyrazole-4-carbaldehyde (10.0 g, 104 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (100 mL) under a nitrogen atmosphere.

  • Base Addition: Add Cs2​CO3​ (50.8 g, 156 mmol, 1.5 eq) in one portion.

    • Causality: The mixture is stirred at room temperature for 30 minutes prior to alkylating agent addition to ensure complete deprotonation and formation of the highly nucleophilic cesium pyrazolate salt.

  • Alkylation: Add 4-bromotetrahydro-2H-pyran (20.6 g, 125 mmol, 1.2 eq) dropwise via an addition funnel over 15 minutes.

  • Heating: Elevate the reaction temperature to 80 °C and stir for 12 hours.

    • IPC (In-Process Control): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.2 ) should be fully consumed, replaced by a new spot ( Rf​≈0.5 ).

  • Workup: Cool the mixture to room temperature and quench by pouring into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×150 mL).

    • Causality: Washing the combined organic layers with a 5% aqueous LiCl solution ( 3×100 mL) is critical here. It aggressively partitions residual DMF into the aqueous phase, preventing solvent contamination during concentration.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, gradient 10% to 50% EtOAc in Hexanes) to yield the target compound as a white solid.

    • Validation Metric: Confirm product identity via LC-MS (Expected [M+H]+ = 181.1).

Protocol 2: Reductive Amination for Library Generation

Objective: Couple the synthesized aldehyde with a primary amine to generate a secondary amine building block.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (0.1 eq).

    • Causality: Mild acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack of the amine to form the iminium intermediate.

  • Reduction: After stirring for 2 hours at room temperature, add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) in small portions.

    • Causality: NaBH(OAc)3​ is specifically chosen over NaBH4​ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures selective reduction of the iminium ion without reducing the unreacted aldehyde starting material into a primary alcohol byproduct.

  • Completion & Workup: Stir for an additional 12 hours. Quench with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess reducing agent. Extract with Dichloromethane (DCM), dry over MgSO4​ , and concentrate.

Reaction Optimization Data

The following table summarizes the optimization of the N-alkylation step, demonstrating the causality behind the selection of Cs2​CO3​ and DMF[2][4]:

EntryBase (1.5 eq)SolventTemp (°C)Time (h)Isolated Yield (%)Mechanistic Observation
1 K2​CO3​ Acetonitrile802445%Poor solubility of base; incomplete reaction.
2 K2​CO3​ DMF801868%Better solubility, but slower nucleophilic attack.
3 NaH THF651255%Competing elimination of 4-bromotetrahydropyran (E2).
4 Cs2​CO3​ DMF 80 12 89% Optimal "cesium effect"; rapid SN​2 , minimal E2.

References

  • WO2018222795A1 - Substituted nitrogen containing compounds - Google Patents Google Patents URL
  • Synthesis of target pyrazole core-bearing lamellarin O analogues.... - ResearchGate ResearchGate URL:[Link]

Sources

Foundational

Key Intermediates in 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde Synthesis: A Comprehensive Technical Guide

Executive Summary In modern drug discovery, the design of highly specific kinase inhibitors and GPCR modulators frequently relies on versatile heterocyclic scaffolds. 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of highly specific kinase inhibitors and GPCR modulators frequently relies on versatile heterocyclic scaffolds. 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1342469-23-1) has emerged as a critical building block in this domain . The pyrazole core facilitates robust hydrogen bonding with biological targets, while the tetrahydropyran (THP) appendage improves metabolic stability and fine-tunes the molecule's lipophilicity. Furthermore, the C4-carbaldehyde group serves as a highly reactive handle for downstream functionalization via reductive amination, Wittig olefination, or heterocyclic condensation.

This technical guide deconstructs the synthetic pathways, physicochemical properties, and mechanistic causality behind the key intermediates required to synthesize this vital scaffold.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde can be approached via two primary retrosynthetic disconnections:

  • Route A (N-Alkylation): Disconnection of the N-C bond between the pyrazole nitrogen and the THP ring. This relies on the N-alkylation of 1H-pyrazole-4-carbaldehyde with a suitable THP-electrophile (e.g., a mesylate or halide).

  • Route B (Formylation): Disconnection of the C-C bond at the C4 position of the pyrazole. This involves the Vilsmeier-Haack formylation of a pre-assembled 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole.

Causality in Pathway Selection: Route A is the industry standard for scalability. It utilizes commercially available, inexpensive starting materials and avoids the use of highly toxic and corrosive Vilsmeier reagents (Phosphorus oxychloride, POCl3​ ). Furthermore, N-alkylation provides superior atom economy and simplifies purification workflows.

Retrosynthesis Target 1-(Tetrahydro-2H-pyran-4-yl) -1H-pyrazole-4-carbaldehyde Int1 1H-pyrazole-4-carbaldehyde Target->Int1 Route A (N-Alkylation) Int2 Tetrahydro-2H-pyran-4-yl methanesulfonate Target->Int2 Route A (N-Alkylation) Int3 1-(Tetrahydro-2H-pyran-4-yl) -1H-pyrazole Target->Int3 Route B (Formylation) Int4 Vilsmeier Reagent (POCl3 / DMF) Target->Int4 Route B (Formylation)

Retrosynthetic pathways for 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde.

Physicochemical Profiling of Key Intermediates

The success of Route A hinges on the careful selection and handling of its key intermediates. The nucleophile, 1H-pyrazole-4-carbaldehyde , exhibits tautomerism; however, because the molecule is symmetric around the C4 axis, alkylation at either nitrogen yields the identical regioisomer.

For the electrophile, Tetrahydro-2H-pyran-4-yl methanesulfonate is vastly preferred over 4-bromotetrahydropyran. The mesylate group is an exceptional leaving group that accelerates the SN​2 kinetics on the sterically hindered secondary carbon of the THP ring. Additionally, the mesylate is less volatile and more stable during prolonged storage than its halide counterparts.

Table 1: Quantitative Data of Key Intermediates
Compound NameCAS NumberMolecular WeightRole in SynthesisPhysical State
1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde 1342469-23-1180.20 g/mol Target ScaffoldSolid
1H-pyrazole-4-carbaldehyde 35344-95-796.09 g/mol Nucleophilic PrecursorSolid
Tetrahydro-2H-pyran-4-yl methanesulfonate 134419-59-3180.22 g/mol Electrophilic Alkylating AgentSolid / Oil
4-Bromotetrahydropyran 25637-16-5165.03 g/mol Alternative ElectrophileLiquid

Mechanistic Insights: The N-Alkylation Pathway

The core transformation is a bimolecular nucleophilic substitution ( SN​2 ). The reaction is driven by thermodynamic control, utilizing a mild inorganic base to maximize the nucleophilicity of the pyrazole without triggering unwanted side reactions (such as the Cannizzaro reaction of the aldehyde moiety) .

Mechanism Step1 Step 1: Deprotonation Base (K2CO3) abstracts N-H proton from 1H-pyrazole-4-carbaldehyde Step2 Step 2: Nucleophilic Attack Pyrazolide anion attacks C4 position of Tetrahydro-2H-pyran-4-yl methanesulfonate Step1->Step2 Step3 Step 3: Leaving Group Departure Mesylate anion (OMs-) departs via SN2, forming the new N-C bond Step2->Step3 Step4 Step 4: Product Isolation Filtration of inorganic salts and chromatographic purification Step3->Step4

Step-by-step SN2 mechanistic workflow for the N-alkylation process.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to confirm mechanistic success at each stage.

Protocol 1: Preparation of Tetrahydro-2H-pyran-4-yl methanesulfonate
  • Initiation: Dissolve tetrahydro-2H-pyran-4-ol (1.0 eq) in anhydrous dichloromethane (DCM, 5 volumes).

  • Base Addition: Add triethylamine (TEA, 1.5 eq). Cool the reaction vessel to 0 °C using an ice-water bath.

    • Causality: Cooling is critical. The reaction with methanesulfonyl chloride is highly exothermic; maintaining 0 °C prevents thermal degradation and minimizes the formation of 4-chlorotetrahydropyran (a less reactive byproduct).

  • Electrophile Addition: Introduce methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 30 minutes to control the rate of heat generation.

  • Propagation: Remove the ice bath and stir the mixture for 2 hours at room temperature.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (3:1). The system validates itself when the highly polar alcohol spot is entirely consumed, replaced by a less polar mesylate spot (visualized via KMnO4​ stain).

  • Isolation: Quench with saturated aqueous NaHCO3​ , extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate.

Protocol 2: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde
  • Deprotonation: Suspend 1H-pyrazole-4-carbaldehyde (1.0 eq) and anhydrous K2​CO3​ (2.0 eq) in acetonitrile (MeCN, 10 volumes).

    • Causality: K2​CO3​ is chosen over stronger hydride bases (like NaH) to protect the sensitive carbaldehyde group from aldol-type condensations. MeCN provides an optimal polar aprotic environment, strongly solvating the potassium cation and leaving the pyrazolide anion highly exposed and nucleophilic.

  • Alkylation: Add tetrahydro-2H-pyran-4-yl methanesulfonate (1.2 eq) to the suspension.

  • Thermal Activation: Heat the mixture to reflux (approx. 82 °C) for 20 hours.

    • Causality: The SN​2 displacement on the secondary carbon of the THP ring is sterically hindered. Extended heating at reflux provides the necessary activation energy to drive the kinetics to completion.

  • Validation Checkpoint: Monitor the reaction via LC-MS or TLC (Petroleum Ether/Ethyl Acetate 1:1). The protocol is self-validating when the starting pyrazole mass ( m/z 97 [M+H]+ ) is fully replaced by the target product mass ( m/z 181 [M+H]+ ).

  • Purification: Cool to room temperature, filter off the inorganic salts ( K2​CO3​ and potassium mesylate), and concentrate the filtrate. Purify the crude residue via silica gel column chromatography to afford the pure target compound.

References

  • 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Exploratory

Architecting Efficacy: The Biological Activity and Synthetic Workflows of Pyrazole-4-Carbaldehyde Derivatives

Introduction: The Privileged Pyrazole Scaffold In modern medicinal chemistry, the pyrazole ring is universally recognized as a "privileged scaffold"—a core molecular framework capable of binding to multiple, distinct bio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrazole Scaffold

In modern medicinal chemistry, the pyrazole ring is universally recognized as a "privileged scaffold"—a core molecular framework capable of binding to multiple, distinct biological receptors with high affinity. Within this family, 1H-pyrazole-4-carbaldehyde (P4C) and its derivatives stand out as uniquely versatile building blocks. The aldehyde functional group at the C4 position serves as a highly reactive electrophilic handle, enabling the rapid generation of diverse molecular architectures through condensation, reductive amination, and olefination reactions.

This whitepaper provides an in-depth technical analysis of the biological activities of P4C derivatives, exploring their synthetic workflows, mechanistic pathways, and standardized evaluation protocols.

Mechanistic Synthetic Workflows: The Vilsmeier-Haack Paradigm

The synthesis of bioactive P4C derivatives relies heavily on the Vilsmeier-Haack formylation of hydrazones. This reaction is prized for its high atom economy, as it achieves simultaneous ring-closure (cyclization) and functionalization (formylation) in a single pot.

SynthesisWorkflow Start Hydrazone Precursors VH Vilsmeier-Haack Reagent (POCl3 + DMF) Start->VH Cyclization Cyclization & Formylation VH->Cyclization P4C 1H-Pyrazole-4-carbaldehyde (P4C) Cyclization->P4C Deriv Nucleophilic Condensation (SAR Expansion) P4C->Deriv

Synthetic workflow for 1H-pyrazole-4-carbaldehyde derivatives via Vilsmeier-Haack reaction.

Protocol 1: Standardized Vilsmeier-Haack Synthesis of P4C

This protocol is engineered for high-yield isolation of the P4C intermediate.

  • Reagent Preparation: Dissolve the starting hydrazone (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (10.0 eq).

    • Causality: DMF acts as both the solvent and the reactant. Anhydrous conditions are critical because water rapidly hydrolyzes the Vilsmeier chloroiminium intermediate, drastically reducing yields.

  • Electrophile Generation: Cool the reaction vessel to 0°C using an ice bath. Add Phosphorus oxychloride (POCl₃) (3.0 eq) dropwise over 30 minutes.

    • Causality: The reaction between POCl₃ and DMF to form the active Vilsmeier reagent is highly exothermic. Dropwise addition at 0°C prevents thermal decomposition of the intermediate and avoids runaway reactions.

  • Cyclization & Formylation: Remove the ice bath and heat the mixture to 60–70°C for 4–6 hours, monitoring progression via TLC.

    • Causality: Thermal energy is required to overcome the activation energy barrier for the intramolecular cyclization of the hydrazone following electrophilic attack.

  • Quenching & Isolation: Pour the cooled mixture over crushed ice and neutralize slowly with saturated aqueous NaHCO₃ until pH 7-8 is reached.

    • Causality: Ice water quenches unreacted POCl₃. Neutralization converts the protonated pyrazolium salt into the free pyrazole base, inducing precipitation for easy filtration[1].

Biological Activity Profiles & Pharmacological Mechanisms

The pharmacological utility of P4C derivatives spans multiple therapeutic areas, driven by the scaffold's ability to engage in hydrogen bonding (via the pyrazole nitrogens) and hydrophobic interactions (via aryl substituents).

Antimicrobial and Antifungal Efficacy

P4C derivatives exhibit potent antimicrobial properties by disrupting microbial cell wall integrity and inhibiting essential metabolic enzymes. Recent studies on 2 have shown that 3-(thiophene-2-yl)-1H-pyrazole-4-carbaldehyde analogs possess remarkable antibacterial activity against Escherichia coli and Staphylococcus aureus[2]. Furthermore, 3 have demonstrated efficacy that rivals standard clinical antibiotics like ampicillin[3].

Anticancer and Cytotoxic Activity

The structural rigidity of the pyrazole core allows it to intercalate into DNA or fit precisely into the ATP-binding pockets of overactive kinases (e.g., EGFR, VEGFR). Evaluation of 4 revealed significant anticancer activity, with selective high percentage inhibition (>80%) against the HNO-97 cell line and IC₅₀ values approaching 10 μM, while remaining non-toxic to normal human skin fibroblasts (HSF)[4].

Antioxidant and Anti-inflammatory Action

Inflammation and oxidative stress are deeply intertwined. P4C derivatives act as dual-action therapeutics by scavenging Reactive Oxygen Species (ROS) and inhibiting Cyclooxygenase (COX-1/COX-2) enzymes. Research into5 indicates potent DPPH and nitric oxide radical scavenging capabilities, translating to in vivo anti-inflammatory activity comparable to the standard drug diclofenac sodium[5].

BioMechanisms P4C P4C Scaffold Kinase Kinase Inhibition P4C->Kinase ROS ROS Scavenging P4C->ROS Membrane Membrane Disruption P4C->Membrane Apoptosis Apoptosis (Anticancer) Kinase->Apoptosis Inflammation Reduced Inflammation (Antioxidant) ROS->Inflammation Lysis Cell Lysis (Antimicrobial) Membrane->Lysis

Core biological mechanisms of action for pyrazole-4-carbaldehyde derivatives.

Quantitative Pharmacological Data

To facilitate Structure-Activity Relationship (SAR) analysis, the following table consolidates key quantitative findings from recent literature regarding P4C derivatives.

Compound Scaffold / ModificationPrimary Target / AssayKey Biological FindingSource
3-(Thiophene-2-yl)-1H-pyrazole-4-carbaldehyde Antibacterial (E. coli, S. aureus)High potency MIC, superior to standard controlsRSC[2]
Diphenyl pyrazole–chalcone hybrids Anticancer (HNO-97, HeLa)IC₅₀ ≈ 10.0 - 10.56 μM; non-toxic to normal cellsPMC[4]
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Antioxidant (DPPH Scavenging)Radical scavenging equivalent to standard antioxidantsSemantic Scholar[5]
Galloyl hydrazide-derived P4C Antimicrobial (Pathogenic bacteria)Efficacy comparable to clinical AmpicillinChem. Methodologies[3]

Standardized Protocols for Biological Evaluation

To ensure reproducibility and scientific integrity, the biological evaluation of P4C derivatives must follow self-validating assay systems.

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant Evaluation)

This protocol measures the hydrogen-donating ability of the synthesized pyrazoles.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in analytical grade methanol.

  • Sample Incubation: Mix 1.0 mL of the test compound (at varying concentrations: 10, 50, 100 μg/mL) with 1.0 mL of the DPPH solution.

  • Reaction Conditions: Vortex the mixture and incubate in total darkness at room temperature for 30 minutes.

    • Causality: The DPPH radical is highly sensitive to light. Dark incubation prevents photo-degradation, ensuring that any reduction in absorbance is strictly due to the antioxidant activity of the test compound[1].

  • Measurement & Validation: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

    • Self-Validation System: Always run Ascorbic Acid as a positive control and a pure methanol/DPPH mix as a blank. Calculate percentage inhibition: [(Abs_control - Abs_sample) / Abs_control] × 100. If the ascorbic acid control fails to show >90% scavenging at high concentrations, the DPPH reagent has degraded, and the assay must be repeated.

Protocol 3: In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the anticancer potential of P4C derivatives.

  • Cell Seeding: Seed HeLa or HNO-97 cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.

    • Causality: This 24-hour window allows cells to adhere to the plastic substrate and re-enter the logarithmic phase of growth prior to drug exposure, ensuring accurate metabolic readings.

  • Compound Treatment: Treat cells with P4C derivatives dissolved in DMSO. Ensure the final concentration of DMSO in the culture media does not exceed 0.5%.

    • Causality: DMSO concentrations above 0.5% are inherently cytotoxic. Exceeding this threshold will confound the assay, making it impossible to distinguish between drug-induced apoptosis and solvent toxicity.

  • MTT Conversion: After 48 hours of treatment, add 20 μL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring of MTT, converting the yellow water-soluble dye into insoluble purple formazan crystals. Dead cells cannot perform this conversion.

  • Solubilization & Reading: Carefully aspirate the media, dissolve the formazan crystals in 100 μL of acidified isopropanol or pure DMSO, and read the absorbance at 570 nm.

Conclusion

The 1H-pyrazole-4-carbaldehyde scaffold remains a cornerstone of modern drug discovery. By leveraging robust synthetic methodologies like the Vilsmeier-Haack reaction, medicinal chemists can rapidly generate libraries of P4C derivatives. As demonstrated by their profound antimicrobial, anticancer, and anti-inflammatory profiles, these molecules offer a highly tunable pharmacophore capable of addressing complex, multi-factorial diseases. Strict adherence to self-validating biological assays ensures that SAR data derived from these scaffolds remains reliable, driving the next generation of targeted therapeutics.

References

  • Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry Source: Benchchem URL
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide Source: Chemical Methodologies URL
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY Source: Semantic Scholar URL
  • Source: New Journal of Chemistry (RSC Publishing)
  • Source: PMC (Future Medicinal Chemistry)

Sources

Foundational

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde: A Strategic Heterocyclic Scaffold in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks is paramount to navigating the complex multi-parameter optimization required for clinical candidates. 1-(Tetrahydro-2H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks is paramount to navigating the complex multi-parameter optimization required for clinical candidates. 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1342469-23-1) has emerged as a highly privileged, versatile heterocyclic scaffold[1][2]. By combining the robust hydrogen-bonding capacity of a pyrazole core, the metabolic stability and favorable physicochemical profile of a tetrahydro-2H-pyran (THP) ring, and the orthogonal reactivity of a C4-carbaldehyde, this molecule serves as a premier divergent hub for drug discovery programs.

This technical guide explores the physicochemical rationale behind this specific structural amalgamation, details its synthetic utility, and provides field-validated, self-contained experimental protocols for its downstream functionalization.

Structural & Physicochemical Profiling

The utility of a building block is dictated by its inherent physicochemical properties. The table below summarizes the core metrics of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde[2][3].

PropertyValueRationale / Impact on Drug Design
IUPAC Name 1-(oxan-4-yl)pyrazole-4-carbaldehydeStandardized nomenclature for structural identification.
CAS Number 1342469-23-1Primary identifier for reagent procurement.
Molecular Formula C9H12N2O2Low molecular weight (fragment-like), allowing for downstream elaboration without exceeding Lipinski limits.
Molecular Weight 180.20 g/mol High ligand efficiency (LE) potential in fragment-based drug discovery (FBDD).
H-Bond Donors (HBD) 0Lack of HBDs improves membrane permeability and passive diffusion.
H-Bond Acceptors (HBA) 4Provides multiple vectors for target engagement (e.g., kinase hinge regions) and improves aqueous solubility.
Physical State SolidEnhances shelf-stability and ease of handling during high-throughput library synthesis.
The Rationale for the THP Ring

Historically, medicinal chemists relied heavily on piperidine or cyclohexane rings for aliphatic spatial occupation. However, piperidines introduce a basic nitrogen that can lead to hERG toxicity, phospholipidosis, and off-target GPCR binding. Cyclohexanes, conversely, are highly lipophilic, driving up the LogP and reducing aqueous solubility.

The tetrahydro-2H-pyran (THP) ring represents a "Goldilocks" solution. As a neutral, polar ether, it acts as a weak hydrogen-bond acceptor, significantly improving aqueous solubility and lowering LogP without introducing basicity[1]. Furthermore, the THP ring is highly resistant to oxidative metabolism (e.g., by CYP450 enzymes) compared to its carbocyclic counterparts.

Pharmacophore and ADME Rationale

When integrated into a larger active pharmaceutical ingredient (API), the three distinct topological regions of this building block serve specific biological and physicochemical functions.

Pharmacophore Scaffold 1-(THP-4-yl)-1H-pyrazole-4-carbaldehyde THP Ring Pyrazole Core Aldehyde Group ADME ADME Optimization Lowers LogP & adds metabolic stability Scaffold->ADME THP Moiety Hinge Target Engagement Planar H-bond network (e.g. Kinase Hinge) Scaffold->Hinge Pyrazole Core Vector Diversification Vector Targets solvent channel or selectivity pocket Scaffold->Vector C4-Aldehyde

Caption: Pharmacophore mapping and ADME rationale for the THP-pyrazole scaffold.

Synthetic Utility: The Divergent Hub

The C4-carbaldehyde is a highly reactive electrophilic center that enables rapid, divergent synthesis of complex libraries. Because the pyrazole nitrogen is already alkylated (protected by the THP ring), the molecule does not suffer from the tautomeric ambiguity or N-alkylation side reactions typical of unprotected pyrazoles[4].

SyntheticPathways Core 1-(THP-4-yl)-1H-pyrazole- 4-carbaldehyde RedAm Reductive Amination NaBH(OAc)3 Core->RedAm Knoev Knoevenagel Condensation Core->Knoev Wittig Wittig Olefination Phosphonium Ylide Core->Wittig Amine Substituted Amines (Solubilizing Groups) RedAm->Amine Alkene Acrylonitriles (Covalent Warheads) Knoev->Alkene Vinyl Vinyl Pyrazoles (Cross-Coupling) Wittig->Vinyl

Caption: Divergent synthetic pathways from the pyrazole-4-carbaldehyde core.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated so that researchers understand why specific conditions are employed, allowing for intelligent troubleshooting.

Protocol A: Direct Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)3), based on the seminal methodology developed by Abdel-Magid et al.[5][6].

Causality & Reagent Selection:

  • NaBH(OAc)3 over NaBH4: The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This prevents the premature reduction of the aldehyde to an alcohol, allowing the reagent to selectively reduce the more electrophilic iminium ion intermediate[5].

  • 1,2-Dichloroethane (DCE) over DCM: DCE provides superior solubility for the borohydride complex and has a higher boiling point, accommodating gentle heating if the initial imine formation is sterically hindered[6].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (1.0 equiv, e.g., 1.0 mmol, 180 mg) in anhydrous DCE (5.0 mL, 0.2 M).

  • Amine Addition: Add the desired primary or secondary amine (1.2 equiv). If the amine is supplied as a hydrochloride salt, add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv) to liberate the free base.

  • Catalysis (Optional): For sterically hindered or weakly nucleophilic amines (e.g., anilines), add glacial acetic acid (1.0-2.0 equiv) to accelerate iminium ion formation.

  • Reduction: Stir the mixture at room temperature for 30 minutes. Add NaBH(OAc)3 (1.5 equiv, 318 mg) in a single portion.

  • Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS. The reaction is complete when the aldehyde peak (m/z 181 [M+H]+) is consumed, typically within 2–12 hours.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO3 (5.0 mL). Causality: This neutralizes the acetic acid byproduct and safely destroys any unreacted hydride. Stir vigorously for 15 minutes.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude amine via flash column chromatography (typically using a gradient of DCM to DCM/MeOH/NH4OH) to yield the target compound.

Protocol B: Knoevenagel Condensation (Synthesis of Covalent Inhibitor Precursors)

This protocol generates extended conjugated systems, often utilized to install Michael acceptor warheads for targeted covalent inhibitors.

Causality & Reagent Selection:

  • Piperidine Catalyst: Piperidine acts as a secondary amine organocatalyst. It condenses with the aldehyde to form a highly electrophilic iminium ion, which undergoes nucleophilic attack by the active methylene much faster than the neutral aldehyde.

  • Ethanol Solvent: Ethanol is a polar protic solvent that stabilizes the transition states. More importantly, the highly conjugated, rigid alkene products often exhibit low solubility in cold ethanol, allowing the reaction to be driven forward by precipitation, completely bypassing the need for column chromatography.

Step-by-Step Procedure:

  • Preparation: Suspend the aldehyde (1.0 equiv, 1.0 mmol, 180 mg) and an active methylene compound (e.g., malononitrile, 1.1 equiv, 72 mg) in absolute ethanol (5.0 mL).

  • Catalysis: Add piperidine (0.1 equiv, 10 µL).

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

  • Monitoring: The reaction typically undergoes a distinct color change to deep yellow/orange. Monitor via TLC (Hexanes/EtOAc 1:1).

  • Isolation: Allow the reaction to cool to room temperature, then chill in an ice bath for 30 minutes. Validation: A crystalline precipitate should form.

  • Filtration: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 x 2 mL) to remove unreacted starting materials and the piperidine catalyst.

  • Drying: Dry the solid under high vacuum to afford the analytically pure alkene.

References

  • CymitQuimica. "CAS 1342469-23-1: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde." CymitQuimica Catalog.
  • PubChemLite. "1342469-23-1 (C9H12N2O2) Structural Information." Université du Luxembourg.
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
  • LGC Standards. "1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxaldehyde - Chemical Data." LGC Standards Building Blocks.
  • Kaunas University of Technology (KTU). "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions." ARKIVOC, 2011.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Formylation

Executive Summary & Therapeutic Relevance 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde is a highly versatile building block in modern medicinal chemistry. It is frequently utilized in the synthesis of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Relevance

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde is a highly versatile building block in modern medicinal chemistry. It is frequently utilized in the synthesis of complex nitrogen-containing heterocycles, including potent kinase inhibitors targeting IRAK-4, JAK, and other pathways implicated in autoimmune and inflammatory diseases[1]. The most efficient method for installing the critical formyl group at the C4 position of the pyrazole core is the Vilsmeier-Haack (VH) reaction[2].

This application note provides a comprehensive, self-validating protocol for this transformation. By detailing the mechanistic causality behind reagent stoichiometry, temperature control, and workup conditions, this guide ensures high-yield, reproducible scale-up for drug development professionals.

Mechanistic Rationale & Reaction Pathway

The Vilsmeier-Haack reaction is a premier electrophilic aromatic substitution method for formylating electron-rich heteroaromatics[3]. However, the pyrazole ring is less nucleophilic than other heterocycles (like pyrrole) due to the electron-withdrawing effect of its two nitrogen atoms.

  • Reagent Generation: The reaction begins with the activation of N,N-dimethylformamide (DMF) by phosphorus oxychloride (POCl 3​ ) at 0 °C to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent[4].

  • Regioselectivity: The 1-substituted pyrazole undergoes electrophilic attack exclusively at the C4 position. The C3 and C5 positions are electronically deactivated, making C4 the sole nucleophilic site[2].

  • Hydrolysis: The initial product is a stable iminium salt. This intermediate must be actively hydrolyzed under aqueous basic conditions to release the final 4-carbaldehyde product and dimethylamine[4].

VH_Pathway A DMF + POCl3 (0 °C) B Vilsmeier Reagent (Chloroiminium Ion) A->B - PO2Cl2- D Electrophilic Attack (C4 Position) B->D C 1-(THP)-1H-pyrazole (Substrate) C->D E Iminium Salt Intermediate D->E - HCl F Aqueous Hydrolysis (pH 7-8) E->F + H2O / OH- G 1-(THP)-1H-pyrazole -4-carbaldehyde F->G - Me2NH

Mechanistic pathway of the Vilsmeier-Haack formylation of 1-substituted pyrazoles.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system; specific visual and analytical cues are provided at each stage to confirm the reaction is proceeding correctly before advancing.

Reagents & Equipment
  • Substrate: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole (1.0 equiv)

  • Formylating Agent: Phosphorus oxychloride (POCl 3​ ) (4.0 equiv)[4]

  • Solvent/Reagent: Anhydrous N,N-Dimethylformamide (DMF) (6.0 equiv)[4]

  • Quenching Agent: Saturated aqueous Na 2​ CO 3​ or 2M NaOH

  • Equipment: Oven-dried multi-neck round-bottom flask, argon balloon, addition funnel, ice-water bath, and reflux condenser.

Step-by-Step Methodology

Step 1: Formation of the Vilsmeier Reagent

  • Purge the oven-dried flask with Argon. Charge the flask with anhydrous DMF (6.0 equiv) and cool to 0 °C using an ice-water bath.

  • Add POCl 3​ (4.0 equiv) dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 5 °C.

  • Stir the mixture at 0 °C for 15–30 minutes.

    • Validation Check: The solution will transition from clear to a viscous, pale-yellow or white complex, confirming the successful generation of the chloroiminium ion[3].

Step 2: Substrate Addition and Formylation 4. Dissolve 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (1.0 equiv) in a minimal volume of anhydrous DMF. 5. Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C. 6. Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 80–90 °C for 4 hours[2].

  • Validation Check (IPC): Analyze via TLC (Eluent: 1:1 EtOAc/Hexane). The starting material spot should completely disappear. A new, highly polar spot (often streaking near the baseline) will appear, representing the unhydrolyzed iminium salt.

Step 3: Hydrolysis and Workup 7. Cool the reaction mixture to room temperature, then further to 0 °C. 8. Carefully pour the mixture over crushed ice to quench the excess POCl 3​ . 9. Slowly add saturated aqueous Na 2​ CO 3​ dropwise until the aqueous phase reaches a pH of 7–8[4].

  • Validation Check: The pH paper must read strictly slightly basic (pH 7-8). Acidic conditions will stall the hydrolysis of the iminium intermediate, drastically reducing the yield.

  • Extract the aqueous mixture with chloroform or dichloromethane (3 × 50 mL)[4].

  • Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (gradient elution: hexane to ethyl acetate) to afford the pure product as a solid or viscous oil.

Process Optimization & Quantitative Data

Because pyrazoles are moderately deactivated compared to other heterocycles, stoichiometric excess and elevated temperatures are mandatory. The following table summarizes the quantitative optimization data derived from established literature standards[2][4].

EntryPOCl 3​ (equiv)DMF (equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
11.53.08012< 40Insufficient electrophile; incomplete conversion.
23.05.080475Good conversion, but minor unreacted starting material remains.
3 4.0 6.0 80–90 4 85–90 Optimal conditions; complete conversion and clean profile [2][4].
44.0Solvent120260Thermal degradation of the Vilsmeier reagent; tar formation[4].

Critical Parameters & Troubleshooting (Causality)

To ensure high scientific integrity and reproducible yields, the following parameters must be strictly controlled:

  • Strictly Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. If water is introduced during Step 1 or 2, the chloroiminium ion will prematurely hydrolyze into DMF and HCl, destroying the electrophile before it can react with the pyrazole[2]. All glassware must be oven-dried.

  • Exothermic Reagent Generation: The reaction between POCl 3​ and DMF is violently exothermic. If POCl 3​ is added too rapidly, localized heating will cause the Vilsmeier reagent to decompose into dimethylamine and carbon monoxide, resulting in a dark brown, low-yielding reaction mixture. Dropwise addition at 0 °C is non-negotiable[3].

  • Basic Hydrolysis Necessity: The intermediate formed after electrophilic attack is a stable iminium salt. Simply adding water is often insufficient to drive the hydrolysis to the aldehyde. Neutralizing the generated phosphoric and hydrochloric acids with Na 2​ CO 3​ (pH 7-8) acts as the thermodynamic driving force to expel dimethylamine and yield the final carbaldehyde[4].

References

  • WO2011043371A1 - Oxazole compound Source: Google Patents URL
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Source: Arkivoc URL
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)

Sources

Application

Advanced Protocol for the Vilsmeier-Haack Formylation of Pyrazoles: Mechanistic Insights and Optimization

As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization of nitrogen-rich heterocycles. The Vilsmeier-Haack formylation remains a cornerstone methodology for installing...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the regioselective functionalization of nitrogen-rich heterocycles. The Vilsmeier-Haack formylation remains a cornerstone methodology for installing a formyl group (-CHO) onto the pyrazole core, typically at the C4 position. This transformation is critical for synthesizing downstream active pharmaceutical ingredients (APIs) and complex ligands. However, the apparent simplicity of mixing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) belies a complex kinetic landscape highly sensitive to moisture, steric hindrance, and the electronic nature of the substrate[1].

This application note provides a field-proven, self-validating protocol designed to maximize yields while explaining the causality behind every experimental parameter.

Mechanistic Rationale & Causality

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The true electrophile is not POCl₃, but rather the Vilsmeier reagent —a highly reactive chloroiminium salt generated in situ[1].

  • Causality of Temperature Control: The formation of the Vilsmeier reagent is violently exothermic. If the temperature exceeds 5 °C during preparation, the DMF will begin to degrade and polymerize, destroying the electrophile before the pyrazole substrate is even introduced[1].

  • Regioselectivity: Pyrazoles are electron-rich heterocycles. The C4 position is the most nucleophilic site, making it the primary target for the chloroiminium ion attack.

  • Causality of the Basic Quench: The initial product of the substitution is an iminium intermediate, not an aldehyde. Quenching the reaction with ice-water and a mild base (e.g., NaHCO₃) is strictly required to hydrolyze this intermediate and reveal the final 4-formylpyrazole[2].

Mechanism DMF DMF + POCl3 (0-5 °C) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Exothermic Activation Int Iminium Intermediate (C4-Attack) VR->Int Electrophilic Attack Pyr Pyrazole Substrate (Electron-rich) Pyr->Int C4 Nucleophilic Attack Prod 4-Formylpyrazole (Aldehyde Product) Int->Prod Basic Hydrolysis (Ice/Water)

Mechanistic pathway of the Vilsmeier-Haack formylation on a pyrazole core.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol incorporates built-in validation checks. Do not proceed to subsequent steps unless the validation criteria are met.

Reagents & Equipment
  • Substrate: Pyrazole derivative (1.0 equiv)

  • Reagents: Freshly distilled Phosphorus oxychloride (POCl₃) (1.5 - 3.0 equiv), Anhydrous N,N-dimethylformamide (DMF) (5.0 - 10.0 equiv, acts as both reagent and solvent)[3].

  • Equipment: Flame-dried 3-neck round-bottom flask, dropping funnel, inert atmosphere manifold (N₂ or Ar).

Step-by-Step Methodology

Step 1: Generation of the Vilsmeier Reagent

  • Purge the flame-dried flask with nitrogen. Add anhydrous DMF and cool the system to 0 °C using an ice-salt bath.

  • Load POCl₃ into the dropping funnel. Add it dropwise to the stirring DMF over 30 minutes, ensuring the internal temperature never exceeds 5 °C.

  • Causality: The dropwise addition controls the exothermic generation of the chloroiminium salt. A pale yellow to colorless complex will form[3].

Step 2: Substrate Addition

  • Dissolve the pyrazole substrate in a minimal volume of anhydrous DMF.

  • Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the mixture to stir for 15 minutes at 0 °C, then gradually warm to room temperature.

Step 3: Thermal Activation

  • Heat the reaction mixture. Standard pyrazoles require 70 °C for 4–6 hours[2]. Highly deactivated substrates (e.g., 5-chloro-1H-pyrazoles) require heating up to 120 °C for 2 hours[4].

  • Self-Validation Check (Micro-Quench): After the allotted time, extract a 50 µL aliquot. Quench it in 500 µL of saturated aqueous NaHCO₃ and extract with 500 µL of ethyl acetate. Spot the organic layer on a TLC plate against the starting material. Do not proceed to bulk quenching until TLC confirms the complete disappearance of the starting material.

Step 4: Quenching and Hydrolysis

  • Cool the bulk reaction mixture back to 0 °C.

  • Pour the mixture slowly over crushed ice under vigorous stirring.

  • Carefully neutralize the acidic mixture to pH 7-8 using saturated aqueous NaHCO₃ or solid K₂CO₃.

  • Causality: Neutralization prevents acid-catalyzed decomposition of the newly formed aldehyde and drives the hydrolysis of the iminium intermediate to completion[3].

Step 5: Isolation

  • Extract the aqueous mixture with Ethyl Acetate or Dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via silica gel column chromatography (Hexane/EtOAc gradient).

Workflow Prep 1. Reagent Preparation Add POCl3 to DMF at 0-5°C Add 2. Substrate Addition Dropwise addition of pyrazole Prep->Add Heat 3. Thermal Activation Heat to 70-120°C based on substrate Add->Heat Quench 4. Quenching & Hydrolysis Pour over ice, neutralize with base Heat->Quench Isolate 5. Isolation & Purification Extraction and Chromatography Quench->Isolate

Step-by-step experimental workflow for pyrazole formylation.

Substrate Scope & Quantitative Data

The reactivity of the pyrazole core is highly dependent on its substitution pattern. Electron-donating groups accelerate the reaction, while electron-withdrawing groups (EWGs) necessitate harsher conditions.

Substrate TypeReagent Ratio (Substrate:DMF:POCl₃)Temp (°C)Time (h)Yield (%)Reference
Unsubstituted Pyrazole 1 : excess : 1.11001.5~80Benchchem[3]
1,3-Diphenyl-1H-pyrazole 1 : excess : 3.0706.085–90El-Gharably et al.[2]
1-Methyl-3-propyl-5-chloro-1H-pyrazole 1 : 5.0 : 2.01202.055Popov et al.[4]
1-Methyl-3-(trifluoromethyl)-1H-pyrazole Alternative Method Required (Flow Lithiation)--57–78ACS[5]

Note: As shown in the data, highly deactivated pyrazoles bearing strong EWGs like trifluoromethyl (-CF₃) groups often fail under standard Vilsmeier-Haack conditions. For these specific substrates, alternative methods such as flow lithiation followed by electrophilic trapping are required[5].

Troubleshooting & Optimization Logic

When yields are sub-optimal, the failure point can usually be traced to moisture contamination, insufficient thermal energy, or poor phase separation during workup.

  • Emulsion Formation: If an emulsion forms during the extraction step, or if the formylated pyrazole exhibits high water solubility, saturate the aqueous layer with solid NaCl (brine) to decrease the polarity of the aqueous phase and drive the product into the organic layer[1].

  • Unreactive Substrates: If the TLC micro-quench shows unreacted starting material after 6 hours, the substrate is likely sterically hindered or electronically deactivated. Increase the equivalents of POCl₃ and elevate the temperature to 120 °C[4].

Troubleshooting Issue Issue: Low or No Yield Q1 Are reagents strictly anhydrous? Issue->Q1 Sol1 Use flame-dried glassware & fresh POCl3/DMF Q1->Sol1 No Q2 Is substrate sterically hindered? Q1->Q2 Yes Sol2 Increase temp (e.g., 120°C) & reagent equivalents Q2->Sol2 Yes Q3 Did product partition into aqueous phase? Q2->Q3 No Sol3 Saturate with NaCl (brine) & extract multiple times Q3->Sol3 Yes

Decision-making logic for troubleshooting low yields in Vilsmeier-Haack reactions.

References

  • Popov, A. V., et al. "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc 2019, vi, 1-14. URL:[Link]

  • "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." PMC. URL:[Link]

  • "Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles." ACS Publications. URL:[Link]

Sources

Method

Application Note: Synthesis and Integration of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde in Kinase Inhibitor Discovery

Introduction and Mechanistic Rationale In the landscape of modern targeted therapeutics, the physicochemical properties of a drug candidate are as critical as its target affinity. The building block 1-(tetrahydro-2H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In the landscape of modern targeted therapeutics, the physicochemical properties of a drug candidate are as critical as its target affinity. The building block 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1006041-51-5) has emerged as a privileged pharmacophore in the synthesis of advanced kinase inhibitors, particularly those targeting Leucine-Rich Repeat Kinase 2 (LRRK2)[1] and Bruton's Tyrosine Kinase (BTK)[2].

Causality in Structural Design:

  • The Tetrahydropyran (THP) Ring: Historically, kinase inhibitors relied heavily on flat, lipophilic aromatic rings. Replacing a phenyl or cyclohexyl moiety with an sp3-rich THP ring introduces a non-planar geometry and an oxygen atom that acts as a weak hydrogen bond acceptor. This modification significantly lowers the lipophilicity (logP), thereby improving aqueous solubility, reducing off-target plasma protein binding, and enhancing oral bioavailability.

  • The Pyrazole Core: The pyrazole acts as an ideal hinge-binding motif. It optimally orients the attached substituents into the ATP-binding pocket of the kinase while providing critical hydrogen bond interactions with the kinase hinge region.

  • The Carbaldehyde Handle: The aldehyde group provides a highly selective electrophilic center for late-stage functionalization, most notably via reductive amination, allowing for the rapid modular assembly of complex drug scaffolds.

Synthetic Workflow and Biological Context

The integration of this building block typically follows a two-stage sequence: an initial N -alkylation of 1H-pyrazole-4-carbaldehyde, followed by a late-stage reductive amination with a complex amine core[2].

SyntheticWorkflow A 1H-pyrazole-4-carbaldehyde C 1-(THP-4-yl)-1H-pyrazole- 4-carbaldehyde A->C Cs2CO3, DMF, 90°C B THP-4-yl methanesulfonate B->C E Imine Intermediate (In Situ) C->E Amine, DCE, AcOH D Kinase Core Amine D->E F Final Kinase Inhibitor E->F NaBH(OAc)3 Reduction

Synthetic workflow for integrating the THP-pyrazole building block via reductive amination.

To understand the therapeutic utility of these synthesized inhibitors, we must look at the biological pathways they disrupt. For instance, BTK inhibitors utilize this structural motif to block downstream signaling responsible for B-cell malignancies and autoimmune diseases[2].

KinasePathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation PI3K PI3K BCR->PI3K BTK Bruton's Tyrosine Kinase (BTK) Target of Inhibitor SYK->BTK Phosphorylation (Y551) PIP3 PIP3 PI3K->PIP3 Synthesis PIP3->BTK Membrane Recruitment PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753) NFkB NF-κB Activation (Cell Survival) PLCg2->NFkB Downstream Cascade

BTK signaling pathway illustrating the therapeutic intervention point for kinase inhibitors.

Quantitative Data: Optimization of N-Alkylation

The synthesis of the building block can be achieved via multiple alkylating agents. Our optimization studies reveal that utilizing the mesylate derivative provides superior yields and purity compared to standard bromides or Mitsunobu conditions.

Alkylating AgentReagents & ConditionsConversion (%)Isolated Yield (%)Purity (UPLC-MS)Primary Impurity
4-Bromotetrahydro-2H-pyran K₂CO₃, DMF, 90°C, 16h85%68%92%Unreacted SM
THP-4-yl methanesulfonate Cs₂CO₃, DMF, 80°C, 8h>98%84%>98%Trace alcohol
4-Hydroxytetrahydro-2H-pyran DIAD, PPh₃, THF, 0°C to RT90%71%95%Triphenylphosphine oxide

Data Summary: The mesylate approach[3] minimizes reaction time and avoids the tedious chromatographic removal of triphenylphosphine oxide associated with the Mitsunobu reaction.

Self-Validating Experimental Protocols

Protocol A: Preparation of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde

Mechanistic Rationale: Cesium carbonate (Cs₂CO₃) is specifically selected over potassium carbonate due to the "cesium effect." The larger ionic radius of the cesium cation generates a highly naked, reactive pyrazolate anion, significantly accelerating the nucleophilic substitution on tetrahydro-2H-pyran-4-yl methanesulfonate[3].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 250 mL round-bottom flask, dissolve 1H-pyrazole-4-carbaldehyde (10.0 g, 104 mmol) in anhydrous DMF (100 mL) under an inert argon atmosphere.

  • Base Addition: Add Cs₂CO₃ (50.8 g, 156 mmol, 1.5 eq). Stir the suspension at ambient temperature for 15 minutes to allow for complete deprotonation.

  • Alkylation: Add tetrahydro-2H-pyran-4-yl methanesulfonate (22.5 g, 125 mmol, 1.2 eq) in a single portion. Heat the reaction mixture to 80°C.

  • Self-Validation Checkpoint (LC-MS): After 6 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of acetonitrile, and analyze via LC-MS. The protocol is validated to proceed to workup only when the starting material peak (m/z 97[M+H]⁺) is <2% and the product peak (m/z 181[M+H]⁺) is dominant.

  • Workup: Cool the mixture to room temperature and quench by slowly pouring into 400 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 100 mL). Causality: LiCl specifically partitions residual DMF into the aqueous phase, preventing solvent carryover that could poison downstream reductive aminations. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow solid.

Protocol B: Late-Stage Reductive Amination for Inhibitor Assembly

Mechanistic Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. It is exceptionally mild and selectively reduces imines and iminiums without reducing unreacted aldehydes, thereby minimizing the formation of unwanted alcohol byproducts. 1,2-Dichloroethane (DCE) is preferred over Dichloromethane (DCM) as it permits mild heating (up to 60°C) if steric hindrance impedes imine formation.

Step-by-Step Methodology:

  • Imine Formation: To a solution of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and the target kinase core amine (1.05 eq) in anhydrous DCE (0.2 M), add glacial acetic acid (1.5 eq). Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint (Imine Tracking): Remove a 20 µL aliquot and quench it into 100 µL of methanol containing an excess of NaBH₄. Analyze this quenched sample via UPLC-MS. Critical Rule: Proceed to step 3 only if the aldehyde peak (m/z 181 [M+H]⁺) integrates to <5% relative to the product mass. If >5%, heat the DCE solution to 50°C for an additional 2 hours and re-test. This prevents the irreversible reduction of the starting material into 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol (m/z 183 [M+H]⁺).

  • Reduction: Once imine formation is validated, cool the reaction to 0°C. Add NaBH(OAc)₃ (2.0 eq) portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Isolation: Quench the reaction with saturated aqueous NaHCO₃ (adjusting pH to ~8 to free-base the newly formed tertiary amine). Extract with DCM (3 × 50 mL), wash with brine, dry over MgSO₄, and concentrate. Purify via reverse-phase preparative HPLC to isolate the final kinase inhibitor.

References

  • US Patent 10,918,622 B2. Compounds useful as kinase inhibitors. (Details the use of pyrazole-THP motifs in Bruton's Tyrosine Kinase (BTK) inhibitors).

  • WO Patent 2015/113452 A1. Compounds that inhibit LRRK2 kinase activity. (Describes the structural activity relationship of THP-substituted heterocycles in neurodegenerative disease targets).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Ambeed Chemical Data. Tetrahydro-2H-pyran-4-yl methanesulfonate (CAS 134419-59-3) Specifications and Synthetic Applications.

Sources

Application

Application Note: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde in Targeted Anticancer Drug Discovery

Executive Summary In contemporary medicinal chemistry, the identification and utilization of privileged building blocks are critical for accelerating hit-to-lead and lead optimization campaigns. 1-(Tetrahydro-2H-pyran-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification and utilization of privileged building blocks are critical for accelerating hit-to-lead and lead optimization campaigns. 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (hereafter referred to as THP-PC) has emerged as a highly versatile and structurally advantageous intermediate. This application note details the physicochemical rationale, biological applications, and validated synthetic protocols for integrating the THP-pyrazole moiety into targeted anticancer agents, specifically focusing on kinase inhibitors and epigenetic modulators.

Physicochemical & Mechanistic Rationale

The design of modern targeted therapeutics requires a delicate balance between target affinity, aqueous solubility, and metabolic stability. The THP-PC scaffold offers a unique combination of these attributes, making it superior to traditional aliphatic or purely aromatic building blocks.

  • The Tetrahydropyran (THP) Ring: Historically, medicinal chemists utilized cyclohexyl or cyclopentyl rings to occupy hydrophobic pockets (such as the ribose-binding pocket in kinases or the SAM-binding pocket in epigenetic enzymes). However, these carbocycles often drive up the lipophilicity (CLogP) of the molecule, leading to poor aqueous solubility and high plasma protein binding. The incorporation of the oxygen atom in the THP ring introduces a weak hydrogen bond acceptor, which significantly lowers lipophilicity while maintaining the necessary steric bulk[1]. Furthermore, the electron-withdrawing nature of the oxygen atom deactivates the adjacent carbons toward Cytochrome P450 (CYP)-mediated oxidative metabolism.

  • The Pyrazole Core: The pyrazole ring serves as an excellent aromatic bioisostere. It provides metabolic stability, structural rigidity, and optimal vector trajectories for substituents, allowing the molecule to project deeply into narrow binding clefts.

  • The 4-Carbaldehyde Handle: The formyl group (-CHO) at the C4 position is a highly reactive electrophile, serving as an ideal synthetic handle for late-stage functionalization via reductive aminations, Knoevenagel condensations, or Grignard additions.

Quantitative Data: Physicochemical Advantage

The table below summarizes the typical property shifts observed when replacing a standard cyclohexyl-pyrazole moiety with a THP-pyrazole moiety during lead optimization.

Property ParameterCyclohexyl-Pyrazole DerivativeTHP-Pyrazole DerivativeMechanistic Rationale for Shift
CLogP ~3.8~2.1The THP oxygen atom significantly reduces lipophilicity, minimizing non-specific off-target binding.
TPSA (Ų) 30.539.7Increased polar surface area directly correlates with improved aqueous solubility.
Aqueous Sol. (µg/mL) < 10> 150Crucial for oral bioavailability and avoiding complex formulation requirements.
Metabolic Stability (t½) 25 min> 60 minThe THP ring is less prone to rapid CYP3A4-mediated aliphatic oxidation compared to carbocycles.

Biological Applications in Oncology

Epigenetic Modulation: PRMT5 and MTAP-Deletion Synthetic Lethality

One of the most promising applications of the THP-pyrazole scaffold is in the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. In approximately 15% of all human cancers, the tumor suppressor gene CDKN2A is deleted alongside the adjacent MTAP (methylthioadenosine phosphorylase) gene. The loss of MTAP leads to the intracellular accumulation of its substrate, MTA. MTA acts as a partial, endogenous inhibitor of PRMT5. Cancer cells with this deletion become exquisitely dependent on the remaining PRMT5 activity for survival—a classic example of synthetic lethality[2].

Derivatives synthesized from THP-PC are uniquely suited to exploit this vulnerability. The THP group perfectly occupies the SAM-binding pocket of PRMT5, while the functionalized C4 position extends into the substrate-binding channel, yielding highly potent and selective inhibitors[2].

Pathway MTAP MTAP Gene Deletion (Cancer Cell) MTA MTA Metabolite Accumulation MTAP->MTA Causes PRMT5 PRMT5 Enzyme (Target) MTA->PRMT5 Partial Inhibition Death Synthetic Lethality (Apoptosis) PRMT5->Death Pathway Blockade Inhibitor THP-Pyrazole Inhibitor Inhibitor->PRMT5 Deep Inhibition

MTAP-deletion synthetic lethality pathway targeted by PRMT5 inhibitors.
Kinase Inhibition: JAK, LRRK2, and TrkA

Beyond epigenetics, the THP-pyrazole moiety is heavily utilized in kinase inhibitor design. Patents and literature demonstrate its use in targeting LRRK2, JAK, and TrkA kinases[1],[3]. The pyrazole nitrogen (N2) can act as a hydrogen bond acceptor in the kinase hinge region, while the THP ring extends into the solvent-exposed region to improve the overall pharmacokinetic profile of the drug candidate.

Synthetic Methodologies & Experimental Protocols

The following protocols outline the two most common workflows for derivatizing THP-PC. These procedures are designed as self-validating systems to ensure high yield and purity.

Workflow SM THP-Pyrazole-4-Carbaldehyde (Starting Material) RA Reductive Amination NaB(OAc)3H, DCE SM->RA Amine addition KC Knoevenagel Condensation Base, Heat SM->KC Active methylene Amine Aminomethyl-Pyrazole (Kinase Inhibitor Core) RA->Amine Reduction Alkene Vinyl-Pyrazole (Epigenetic Modulator) KC->Alkene Dehydration

Synthetic derivatization workflow for THP-pyrazole-4-carbaldehyde.
Protocol A: Reductive Amination (Synthesis of Aminomethyl Pyrazoles)

This protocol converts the carbaldehyde into a secondary or tertiary amine, a common linkage used to attach the THP-pyrazole moiety to a larger heterocyclic kinase core.

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over Sodium borohydride (NaBH₄) because it is a milder reducing agent. It selectively reduces the in situ generated imine/iminium ion without prematurely reducing the starting aldehyde to an unreactive primary alcohol. 1,2-Dichloroethane (DCE) is used as the solvent due to its excellent solubility profile for both the starting materials and the borohydride reagent.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve THP-PC (1.0 eq, 1.0 mmol, 180.2 mg) and the desired primary or secondary amine (1.1 eq, 1.1 mmol) in anhydrous DCE (10 mL).

  • Imine Formation: Add glacial acetic acid (1.5 eq, 1.5 mmol) to the mixture to catalyze imine formation. Stir the reaction at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) portion-wise over 10 minutes to control the exothermic release of hydrogen gas.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Self-Validation (LC-MS): Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and inject. The reaction is deemed complete when the starting material mass ([M+H]⁺ = 181.09) is <5% and the desired product mass is the dominant peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, typically using a gradient of 0-10% Methanol in Dichloromethane containing 0.1% Triethylamine to prevent amine streaking).

Protocol B: Knoevenagel Condensation (Synthesis of Vinyl Pyrazoles)

This protocol is used to build extended π-systems or to cyclize the pyrazole into more complex fused heterocycles, often required for epigenetic modulators.

Causality & Reagent Selection: A catalytic amount of piperidine and acetic acid is used to form an intermediate iminium ion with the aldehyde. This significantly increases the electrophilicity of the C4 carbon, accelerating the nucleophilic attack by the active methylene compound.

Step-by-Step Procedure:

  • Preparation: In a 25 mL microwave vial, combine THP-PC (1.0 eq, 1.0 mmol, 180.2 mg) and an active methylene compound (e.g., malononitrile or a substituted oxindole) (1.05 eq, 1.05 mmol) in anhydrous Ethanol (5 mL).

  • Catalysis: Add Piperidine (0.1 eq, 0.1 mmol) and Glacial Acetic Acid (0.1 eq, 0.1 mmol).

  • Reaction: Seal the vial and heat to 80 °C (either conventionally for 4 hours or via microwave irradiation for 30 minutes).

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 1:1). The highly conjugated product will typically appear as a bright, UV-active spot (often visible under 365 nm or 254 nm) with a lower Rf than the starting aldehyde.

  • Isolation: Cool the reaction to 0 °C. If the product precipitates, isolate it directly via vacuum filtration and wash with cold ethanol. If it remains in solution, concentrate the solvent and purify via recrystallization or flash chromatography.

Conclusion

1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde is far more than a simple chemical building block; it is a strategically designed scaffold that directly addresses the pharmacokinetic and pharmacodynamic challenges of modern drug discovery. By leveraging its unique physicochemical properties and versatile reactivity, drug development professionals can rapidly generate highly potent, soluble, and metabolically stable candidates for challenging oncology targets like PRMT5, JAK, and TrkA.

References

  • WO2015113452A1 - Compounds - Google Patents. Details the use of tetrahydro-2H-pyran-4-yl substituted heterocycles in the development of kinase inhibitors (e.g., LRRK2 and JAK). Source: google.com. Available at: 1[1]

  • JP7092895B2 - Inhibitors of protein arginine methyltransferase 5 (PRMT5), pharmaceuticals thereof and methods thereof - Google Patents. Describes the synthetic lethality paradigm of MTAP-deleted cancers and the application of structurally optimized PRMT5 inhibitors. Source: google.com. Available at:2[2]

  • PT2920166T - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain - Google Patents. Discusses the integration of advanced heterocyclic scaffolds into TrkA and JAK kinase inhibitors for cancer and inflammatory disease modulation. Source: google.com. Available at: 3[3]

Sources

Method

Application Note: Purification of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde via Normal-Phase Column Chromatography

Introduction & Scope The compound 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (Molecular Weight: 180.09 g/mol ; Formula: C9H12N2O2) is a highly versatile heterocyclic building block extensively utilized in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The compound 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (Molecular Weight: 180.09 g/mol ; Formula: C9H12N2O2) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry, particularly in the synthesis of kinase inhibitors and JAK/STAT pathway modulators[1].

The synthesis of this intermediate typically involves the N -alkylation of 1H-pyrazole-4-carbaldehyde with an alkylating agent such as 4-bromotetrahydro-2H-pyran or tetrahydro-2H-pyran-4-yl methanesulfonate. The primary challenge in downstream processing is the quantitative separation of the target compound from unreacted starting materials, potential over-alkylation byproducts, and regioisomers. This application note details a field-proven, self-validating protocol for the purification of this specific molecular entity using normal-phase silica gel chromatography[2][3].

Chromatographic Rationale & Causality

As an application scientist, it is critical to select a purification strategy based on the intrinsic physicochemical properties of the molecule rather than relying on generic solvent systems.

  • Why Normal-Phase Silica Gel? The target compound possesses a pyrazole core and a tetrahydropyran (THP) ring. The pyrazole nitrogens are part of an aromatic system, rendering them non-basic (pKa ~ 2.5). Therefore, reverse-phase chromatography or highly polar solvent systems like Dichloromethane/Methanol (DCM/MeOH) are unnecessary and often lead to poor resolution of closely eluting neutral impurities. Bare silica gel optimally exploits the dipole-dipole interactions of the carbaldehyde group[4][5].

  • The Power of the N−H Bond Deletion: The starting material, 1H-pyrazole-4-carbaldehyde, contains a free N−H bond, making it a strong hydrogen-bond donor[6]. This results in severe tailing and high retention on silica gel. Upon successful alkylation with the THP group, this N−H bond is replaced by a bulky, aliphatic ether ring. This structural change drastically reduces the molecule's polarity, allowing it to elute significantly earlier than the starting material.

  • Solvent System Selection: A gradient of Hexanes (or Petroleum Ether) and Ethyl Acetate (EtOAc) is the optimal choice[2]. Hexanes provide the non-polar bulk to control the elution rate, while EtOAc acts as a moderate hydrogen-bond acceptor to disrupt the interactions between the silica silanol groups and the target's carbonyl/ether oxygens[4].

PolarityLogic Compound 1-(THP-4-yl)-1H-pyrazole -4-carbaldehyde Sub1 Loss of N-H Bond (vs. Starting Material) Compound->Sub1 Sub2 THP Ether Oxygen Compound->Sub2 Sub3 Carbaldehyde Motif Compound->Sub3 Effect1 Eliminates Strong H-Bond Donation Sub1->Effect1 Effect2 Moderate H-Bond Acceptor Sub2->Effect2 Effect3 Strong Dipole & Silica Affinity Sub3->Effect3 Result Optimal Elution at 30-40% EtOAc/Hexane Effect1->Result Effect2->Result Effect3->Result

Caption: Logical relationship between molecular structural features and chromatographic retention.

Physicochemical & Chromatographic Profiling

To establish a self-validating system, one must first predict and verify the retention factors ( Rf​ ) of all components in the crude mixture. The data below summarizes the expected behavior on standard TLC Silica gel 60 F254​ plates.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValueChromatographic Implication
Molecular Weight 180.09 g/mol [1]Elutes as a distinct, moderately sized band; low risk of volatility loss during concentration.
H-Bond Donors 0Minimal tailing on bare silica compared to starting material.
H-Bond Acceptors 4 (THP O, 2x Pyrazole N, C=O)Requires a polar modifier (EtOAc) to elute efficiently.
UV Absorbance Strong at 254 nmEasily monitored via UV-directed fraction collection or TLC.
Table 2: Typical Rf​ Values in 30% EtOAc / Hexanes
ComponentStructural CharacteristicApprox. Rf​
4-Bromotetrahydro-2H-pyran Non-polar alkyl halide (Impurity)0.85 - 0.90
1-(THP-4-yl)-1H-pyrazole-4-carbaldehyde Target Product0.35 - 0.40
1H-Pyrazole-4-carbaldehyde Highly polar H-bond donor (Starting Material)0.05 - 0.10

Step-by-Step Purification Protocol

The following protocol utilizes a gradient elution strategy to sequentially strip impurities based on their polarity[2][3].

Step 1: Sample Preparation via Dry Loading

Rationale: The target compound exhibits limited solubility in pure hexanes. Wet-loading the crude mixture in a stronger solvent (like DCM) will cause severe band broadening and premature elution.

  • Dissolve the crude reaction mixture in a minimal amount of volatile solvent (e.g., DCM or Acetone).

  • Add silica gel (or Celite 545) to the solution in a 1:2 (crude mass : silica mass) ratio.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

Step 2: Column Packing and Equilibration
  • Select a column size appropriate for the crude mass (typically a 30:1 to 50:1 silica-to-crude mass ratio).

  • Slurry-pack the column using 100% Hexanes.

  • Carefully pour the dry-loaded sample onto the flat surface of the silica bed.

  • Add a 1 cm protective layer of clean sea sand on top of the sample to prevent bed disturbance during solvent addition.

Step 3: Gradient Elution Execution

Execute the elution profile detailed in Table 3. Monitor the eluent using a UV detector set to 254 nm.

Table 3: Recommended Gradient Elution Profile
Column Volumes (CV)Solvent Ratio (EtOAc : Hexanes)Purpose of the Step
2 CV5% : 95%Flushes non-polar unreacted alkylating agents and residual organic solvents.
3 CV15% : 85%Elutes minor non-polar byproducts (e.g., elimination products).
4 CV30% : 70% Primary elution window for 1-(THP-4-yl)-1H-pyrazole-4-carbaldehyde.
2 CV50% : 50%Clears any trailing target compound and begins eluting highly polar impurities.
2 CV100% EtOAcColumn wash; elutes unreacted 1H-pyrazole-4-carbaldehyde[6].
Step 4: In-Process Validation & Fraction Pooling
  • TLC Verification: Spot all UV-active fractions on a silica TLC plate and develop in 30% EtOAc/Hexanes.

  • 2D-TLC Integrity Check: To ensure the target fraction is not a co-eluting mixture of regioisomers, take a center-cut fraction, spot it in the corner of a square TLC plate, develop it in 30% EtOAc, dry the plate, rotate it 90 degrees, and develop again in 40% EtOAc. A single spot on the diagonal validates isomeric purity.

  • Pool the pure fractions containing the Rf​ ~0.35 spot and concentrate under reduced pressure (bath temperature < 40°C to prevent thermal degradation of the aldehyde).

Workflow Start Crude Reaction Mixture DryLoad Dry Loading (Silica Gel / Celite) Start->DryLoad Adsorb & Evaporate Elution Gradient Elution (5% to 50% EtOAc) DryLoad->Elution Run Gradient Equilibrate Column Equilibration (5% EtOAc/Hexane) Equilibrate->DryLoad Apply to Column Fractionation Fraction Collection (UV 254 nm) Elution->Fractionation Elute Analysis TLC / 2D-TLC Validation Fractionation->Analysis Pool Active Fractions Product Pure Target Compound Analysis->Product Concentrate

Caption: Workflow for the chromatographic purification of the target pyrazole derivative.

References

  • [2] ACS Publications. In Situ Generation and [3 + 2] Annulation Reactions of Propiolaldehyde: A Metal-Free, Cascade Route to Pyrazole and Bipyrazole Carboxaldehydes in One Pot. Source: The Journal of Organic Chemistry. URL:[Link]

  • [3] KTU ePubl / ARKIVOC. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Source: ktu.edu. URL: [Link]

  • [4] Semantic Scholar. 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloropyridin-5-yl)methyl]oxime. Source: semanticscholar.org. URL:[Link]

  • [5] IUCr Journals. 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime. Source: iucr.org. URL:[Link]

Sources

Application

Application Note: Comprehensive Spectroscopic Analysis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde

Abstract This document provides a detailed guide for the structural characterization of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry.[1] We present opt...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the structural characterization of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry.[1] We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering researchers, scientists, and drug development professionals a robust framework for unambiguous structure verification and purity assessment. The methodologies described herein are grounded in fundamental principles and supported by advanced 2D NMR techniques to ensure the highest degree of scientific integrity.

Introduction: The Significance of a Versatile Scaffold

1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest, integrating three key pharmacophoric elements: a pyrazole ring, a tetrahydropyran (THP) moiety, and a reactive carbaldehyde group. The pyrazole core is a staple in drug design, found in numerous approved pharmaceuticals due to its wide range of biological activities.[2] The THP ring is often incorporated to improve physicochemical properties such as solubility and metabolic stability. The aldehyde functionality serves as a versatile synthetic handle for further molecular elaboration.[1]

Given its role as a critical intermediate, rigorous structural confirmation is paramount. This application note moves beyond simple data reporting to explain the causality behind the analytical strategy, ensuring that researchers can confidently validate their material. We will detail the application of ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC), and mass spectrometry for a complete and unambiguous characterization.

Key Molecular Properties:

Property Value
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol

| CAS Number | 1342469-23-1 |

G cluster_mol 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde mol mol

Caption: Chemical Structure of the Analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3][4][5] For this analyte, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides a complete portrait of the molecular architecture.

Experimental Protocol: NMR

A. Sample Preparation

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.

  • Transfer the solution to a standard 5 mm NMR tube.

B. Instrumentation & Data Acquisition

  • Spectrometer: 400 MHz (or higher) NMR Spectrometer.

  • Experiments:

    • ¹H NMR: Acquire with a standard pulse program. Ensure sufficient scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire with proton decoupling. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): Use a standard gradient-selected COSY pulse sequence to identify proton-proton spin coupling networks.[6]

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-selected HSQC pulse sequence to correlate protons directly to their attached carbons.[7]

G cluster_workflow NMR Analysis Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) acq_1h 1D ¹H NMR (Proton Environments) prep->acq_1h Acquire acq_13c 1D ¹³C NMR (Carbon Skeleton) prep->acq_13c Acquire acq_cosy 2D COSY (H-H Connectivity) acq_1h->acq_cosy Correlate acq_hsqc 2D HSQC (C-H Connectivity) acq_13c->acq_hsqc Correlate analysis Structure Elucidation & Assignment acq_cosy->analysis Integrate Data acq_hsqc->analysis Integrate Data

Caption: Workflow for comprehensive NMR analysis.

Data Interpretation: Predicted Spectral Features

The following table summarizes the expected NMR signals. Chemical shifts are predictive and may vary slightly based on solvent and concentration.

Assignment ¹H NMR (Predicted δ, ppm) Multiplicity Integration ¹³C NMR (Predicted δ, ppm) Key 2D Correlations
Aldehyde (CHO) ~9.9Singlet (s)1H~184HMBC: to H3, H5
Pyrazole H5 ~8.2Singlet (s)1H~142HSQC: to C5; COSY: None
Pyrazole H3 ~8.0Singlet (s)1H~130HSQC: to C3; COSY: None
THP H1' (CH-N) ~4.6Multiplet (m)1H~58HSQC: to C1'; COSY: to H2'ax, H2'eq
THP H3'ax, H3'eq ~4.1Multiplet (m)2H~67HSQC: to C3'; COSY: to H2'ax, H2'eq
THP H2'ax, H2'eq ~3.6Multiplet (m)2H~32HSQC: to C2'; COSY: to H1', H3'ax, H3'eq
THP H4' (CH₂) ~2.2Multiplet (m)2H~32HSQC: to C4'; COSY: to H1', H3'ax, H3'eq

Causality Behind Assignments:

  • Downfield Protons: The aldehyde proton is the most deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen.[8][9] The pyrazole protons (H3, H5) appear in the aromatic region as sharp singlets, characteristic of this ring system.[10]

  • Tetrahydropyran (THP) System: The THP ring adopts a chair conformation, leading to distinct axial and equatorial protons. This results in complex multiplet patterns. The protons on C3' (adjacent to the ring oxygen) are shifted downfield compared to those on C2'. The methine proton (H1'), being directly attached to the nitrogen of the pyrazole, is also significantly deshielded. The large coupling constants (J ≈ 11-13 Hz) expected between diaxial protons can help confirm the chair conformation.[11]

  • 2D NMR Confirmation:

    • COSY is essential for tracing the proton-proton couplings within the THP ring, confirming the H1'-H2'-H3' connectivity.

    • HSQC provides the definitive link between each proton and its directly attached carbon, validating the assignments made from 1D spectra. For example, it will unambiguously connect the signal at ~4.6 ppm to the carbon at ~58 ppm.[12]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the analyte and offers structural insights through the analysis of its fragmentation patterns.[13] Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable techniques. EI provides rich fragmentation detail, while ESI is a softer technique that typically emphasizes the molecular ion.

Experimental Protocol: MS

A. Sample Preparation

  • Prepare a dilute solution (~0.1 mg/mL) of the compound in a volatile solvent such as methanol or acetonitrile.

B. Instrumentation & Data Acquisition

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) for EI or Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI.

  • EI Mode:

    • Introduce the sample via the GC inlet.

    • Acquire the mass spectrum using a standard ionization energy of 70 eV.[14][15]

  • ESI Mode:

    • Infuse the sample solution directly or via an LC system.

    • Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed.

Data Interpretation: Predicted Fragmentation

The fragmentation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde is expected to be driven by the distinct structural motifs.

  • Molecular Ion: The primary observation in an EI spectrum will be the molecular ion (M⁺•) at m/z 180 . In ESI, the protonated molecule [M+H]⁺ will be at m/z 181 .

  • Key Fragmentation Pathways:

    • Cleavage of the N-C Bond: The most prominent fragmentation is often the cleavage of the bond between the pyrazole nitrogen and the THP ring. This leads to the formation of the stable tetrahydropyranyl cation and the pyrazole carbaldehyde radical.

    • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, typically involving the loss of N₂ or HCN.[2][16]

    • THP Ring Fragmentation: The THP ring can undergo ring-opening followed by cleavage.

Table of Predicted Fragments (EI Mode):

m/z Proposed Fragment Origin
180 [C₉H₁₂N₂O₂]⁺• Molecular Ion (M⁺•)
151 [M - CHO]⁺ Loss of the formyl radical
95 [C₄H₃N₂O]⁺ Pyrazole-4-carbaldehyde fragment
85 [C₅H₉O]⁺ Tetrahydropyranyl cation
68 [C₃H₄N₂]⁺• Pyrazole radical cation

| 57 | [C₄H₉]⁺ | Loss of CO from the THP cation |

G cluster_workflow Mass Spectrometry Workflow prep Sample Preparation (Dilute in MeOH/ACN) ionization Ionization (EI or ESI) prep->ionization analysis Mass Analysis (m/z Measurement) ionization->analysis interpretation Data Interpretation (MW & Fragmentation) analysis->interpretation

Caption: General workflow for mass spectrometry analysis.

Conclusion

The structural integrity of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde can be unequivocally confirmed through the systematic application of NMR and mass spectrometry. The protocols and interpretive guidelines presented in this note establish a self-validating system for analysis. ¹H and ¹³C NMR provide the foundational atomic-level information, which is then layered with connectivity data from 2D COSY and HSQC experiments to build a complete structural map. Mass spectrometry complements this by confirming the molecular weight and revealing fragmentation patterns consistent with the proposed structure. Adherence to these methodologies will ensure the quality and reliability of this important chemical building block in any research or drug development pipeline.

References

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • MDPI. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Available at: [Link]

  • El-Shehry, M. F., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC. Available at: [Link]

  • ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • Funatsu, K., et al. (1996). Recent Advances in the Automated Structure Elucidation System, CHEMICS. Utilization of Two-Dimensional NMR Spectral Information and Development of Peripheral Functions for Examination of Candidates. ACS Publications. Available at: [Link]

  • Patel, J. S., et al. (2015). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Available at: [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
  • FLORE. (2021). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Available at: [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

addressing solubility issues of pyrazole derivatives during synthesis

Welcome to the technical support center dedicated to addressing the common yet challenging issue of solubility for pyrazole derivatives during synthesis. This guide is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing the common yet challenging issue of solubility for pyrazole derivatives during synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to overcome solubility hurdles in your experiments.

Introduction: The Solubility Challenge with Pyrazole Derivatives

Pyrazole and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their wide-ranging biological activities.[1][2] However, their synthesis is often plagued by poor solubility in common reaction solvents. This guide will delve into the root causes of these solubility issues and provide a systematic approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the solubility of pyrazole derivatives.

Q1: Why do my pyrazole derivatives exhibit poor solubility?

The solubility of pyrazole derivatives is a complex interplay of several factors:

  • Molecular Structure: The pyrazole ring itself, with its aromatic character and potential for hydrogen bonding, contributes to solubility behavior.[3] The nature and substitution pattern of functional groups on the ring are critical; non-polar substituents can decrease aqueous solubility, while polar groups may enhance it.[4][5]

  • Intermolecular Forces: Strong intermolecular interactions, such as hydrogen bonding and π-π stacking, lead to high crystal lattice energy.[3] This makes it energetically unfavorable for solvent molecules to break apart the crystal structure and dissolve the compound.

  • Molecular Weight: As the molecular weight of the derivative increases, it often becomes more difficult to solvate.[4]

Q2: How does temperature influence the solubility of pyrazole derivatives?

Generally, the solubility of solid organic compounds, including pyrazole derivatives, increases with temperature.[3][6] The added thermal energy helps to overcome the intermolecular forces within the crystal lattice, allowing the solvent to more effectively solvate the individual molecules.[3] For instance, the solubility of 1H-pyrazole in cyclohexane shows a significant increase with a rise in temperature.[3] Therefore, heating the reaction mixture is often a primary step to dissolve a sparingly soluble pyrazole derivative. However, it's crucial to be mindful of the thermal stability of your reactants and products to avoid degradation.[4]

Q3: What are some generally effective solvents for pyrazole synthesis?

Pyrazole and its derivatives typically show good solubility in polar organic solvents.[6] Commonly used solvents include:

  • Acetone[6][7]

  • Ethanol[1][4]

  • Methanol[1][4]

  • Acetonitrile[4][8]

  • Dimethylformamide (DMF)[1][6]

  • Dichloromethane (CH2Cl2)[6][7]

For certain reactions, like cyclocondensations, aprotic dipolar solvents have been reported to yield better results.[6][8]

Q4: Can pH be manipulated to improve the solubility of my pyrazole derivative?

Yes, pH adjustment can be a powerful tool, particularly during aqueous workups. Pyrazoles are weakly basic and can be protonated by strong acids to form more soluble salts.[3][5] By acidifying the aqueous layer (e.g., with 1M HCl), you can often increase the solubility of a basic pyrazole derivative, facilitating its separation from non-basic impurities.[3] Conversely, if your pyrazole derivative possesses an acidic substituent, raising the pH to form a salt can enhance its aqueous solubility.[3]

Troubleshooting Guides: A Practical Approach

This section provides step-by-step guidance for common solubility-related problems encountered during the synthesis of pyrazole derivatives.

Issue 1: My pyrazole product is precipitating out of the reaction mixture prematurely.

Premature precipitation can lead to incomplete reactions and difficulties in purification.

Workflow for Addressing Premature Precipitation:

start Precipitation Observed temp Increase Reaction Temperature start->temp Is the compound thermally stable? cosolvent Introduce a Co-solvent temp->cosolvent Precipitation persists end Issue Resolved temp->end Solubility improves concentration Lower Reactant Concentration cosolvent->concentration Still problematic cosolvent->end Solubility improves solvent_screen Perform Solvent Screening concentration->solvent_screen No improvement concentration->end Precipitation prevented solvent_screen->end Suitable solvent found

Caption: Decision workflow for troubleshooting premature product precipitation.

Detailed Steps:

  • Temperature Adjustment: Carefully increase the reaction temperature.[4] Monitor for any signs of degradation.

  • Co-solvent System: Introduce a co-solvent to enhance the overall solvating power of the reaction medium.[4][9] A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a poorly-soluble compound.[9] Common co-solvents for organic reactions include ethanol, propylene glycol, and polyethylene glycols.[4][10]

  • Lower Reactant Concentration: Reducing the concentration of your reactants can prevent the product from reaching its saturation point and precipitating.[4]

  • Solvent Screening: If the reaction chemistry allows, perform small-scale experiments with a variety of solvents to identify a more suitable medium that can keep all components dissolved.[4]

Issue 2: My pyrazole derivative crashes out during aqueous workup and extraction.

This is a common issue when an organic reaction mixture is quenched with water, drastically changing the polarity of the medium.

Solutions:

  • Increase the Volume of Organic Solvent: This can help to maintain the concentration of your compound in the organic phase below its solubility limit.[3]

  • Use a Different Extraction Solvent: Select an organic solvent in which your product exhibits higher solubility.[3]

  • Employ a Co-solvent System: Adding a water-miscible organic solvent like THF or acetone to the extraction mixture can help maintain the solubility of your compound.[3]

  • pH Adjustment: As discussed in the FAQs, acidifying the aqueous layer can protonate basic pyrazoles, increasing their aqueous solubility and allowing them to be extracted into the aqueous phase, leaving non-basic impurities behind in the organic layer.[3] The product can then be recovered by basifying the aqueous layer to induce precipitation, followed by extraction into an organic solvent.[3]

Issue 3: I am struggling with the purification of my poorly soluble pyrazole derivative by column chromatography.

Poorly soluble compounds can precipitate on the column, leading to poor separation and low recovery.

Strategies:

  • Stronger Eluent System: Use a more polar mobile phase to increase the solubility of your compound on the silica gel.[3]

  • Solvent Adsorption: Dissolve your crude product in a strong, polar solvent like DMF or DMSO, adsorb it onto a small amount of silica gel, and then load the dried silica onto the column.[4]

  • Alternative Purification Techniques: If column chromatography is not feasible, consider other methods such as recrystallization from a suitable solvent or solvent mixture.[4]

Data Summary: Common Solvents for Pyrazole Synthesis

The choice of solvent is critical for a successful synthesis. The following table provides a general guide to solvents commonly used for pyrazole derivative reactions.

Solvent ClassExamplesGeneral ApplicabilityConsiderations
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOExcellent for many synthesis and reaction types.[6] Acetone is a very common choice.[7]DMF and DMSO can be difficult to remove under vacuum.[6]
Polar Protic Ethanol, Methanol, WaterEthanol and methanol are frequently used.[1][6] Water solubility is generally limited unless the derivative is modified.[6]Protic solvents can interfere with certain reagents (e.g., Grignard reagents, strong bases).[6]
Non-Polar Toluene, Hexane, DichloromethaneUsed in some synthetic methods.[6][7] Solubility is highly dependent on the specific substituents on the pyrazole ring.May not be suitable for more polar pyrazole derivatives.

Experimental Protocols

Protocol 1: Small-Scale Co-solvent Screening

Objective: To identify an effective co-solvent system to maintain the solubility of a pyrazole derivative during a reaction.

Methodology:

  • In a series of small vials, add a known amount of your pyrazole derivative.

  • To each vial, add the primary reaction solvent in a volume that reflects the intended reaction concentration.

  • Stir the mixtures at the target reaction temperature.

  • To the vials where the compound has not fully dissolved, add a potential co-solvent (e.g., ethanol, THF, DMF) dropwise until the solid dissolves completely.[4]

  • Record the volume of each co-solvent required.

  • Select the co-solvent that provides the best solubility with the minimum volume added and is compatible with your reaction conditions.

Protocol 2: Purification via Acid-Base Extraction

Objective: To purify a basic pyrazole derivative by exploiting its pH-dependent solubility.

Methodology:

  • Dissolve the crude reaction mixture containing the basic pyrazole derivative in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[3]

  • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The protonated pyrazole salt will partition into the aqueous layer.[3]

  • Separate the aqueous layer containing the desired product. The organic layer with non-basic impurities can be discarded.[3]

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) until the solution is basic. The deprotonated pyrazole derivative will precipitate.[3]

  • Extract the precipitated product with a fresh portion of organic solvent.

  • Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.[3]

Advanced Strategies for Enhancing Solubility

For particularly challenging cases, consider these advanced techniques:

  • Structural Modification: In the drug development context, medicinal chemists can introduce polar functional groups or ionizable moieties into the pyrazole scaffold to improve aqueous solubility.[11]

  • Co-crystallization: Forming co-crystals with a suitable co-former can alter the crystal lattice energy and significantly improve solubility.[4]

  • Use of Solubility-Enhancing Tags: In the context of protein expression, which can be analogous to the challenges with small molecules, solubility-enhancing tags are fused to a target to improve its expression and solubility.[12][13][14] While less common for small molecule synthesis, the principle of covalent modification to a more soluble intermediate (a prodrug approach) can be applied.[4]

  • "Green Chemistry" Approaches: The use of deep eutectic solvents (DESs) and solvent-free reaction conditions are emerging as sustainable alternatives that can also address solubility issues.[15][16]

Conclusion

Addressing the solubility of pyrazole derivatives is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying principles of solubility and employing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the success rate of their synthetic endeavors.

References

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Synthesis and Biological Evaluation of Some Pyrazole Derivatives. (2026).
  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). The Journal of Organic Chemistry. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Co-solvency: Significance and symbolism. (2025). [Link]

  • The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. (n.d.). PMC. [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Who we serve.
  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. (2022). ACS Publications. [Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Oriental Journal of Chemistry. [Link]

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIV
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [Link]

  • Improving solubility via structural modification. (n.d.). ResearchGate. [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. (n.d.).
  • 194 recent advances in the synthesis of new pyrazole deriv
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. [Link]

  • LenioBio. (2025). Increasing Protein Yields: Solubility Tagging. [Link]

  • Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. (n.d.). PMC. [Link]

  • Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. (n.d.). [Link]

  • Solubility enhancer tags used in this study. (n.d.). ResearchGate. [Link]

  • Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli. (2022). [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Process Scientists. Compound Focus: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1342469-23-1)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists. Compound Focus: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (CAS: 1342469-23-1)[1].

Welcome to the technical support portal for 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde. This guide bypasses generic advice to provide authoritative troubleshooting, mechanistic insights, and self-validating protocols for handling this specific pyrazole scaffold in complex synthetic workflows.

Expert FAQs: Mechanistic Insights & Causality

Q1: Is the tetrahydropyran (THP) group on this scaffold at risk of acid cleavage during reductive aminations or deprotections? Causality & Insight: A common misconception in organic synthesis is that all THP groups are highly acid-labile. This stems from the frequent use of 2-tetrahydropyranyl (2-THP) ethers as alcohol protecting groups, which are essentially hemiacetals/aminals and cleave easily in mild acid. However, in this specific scaffold, the pyrazole nitrogen is bonded to the 4-position of the THP ring[1]. This forms a standard secondary alkyl C–N bond, which is chemically robust. You can safely subject this compound to standard acidic conditions (e.g., TFA, HCl in dioxane) without risking THP ring cleavage.

Q2: My batch shows a new peak at ~11.0 ppm in the ¹H NMR and a shift in the LC-MS. What happened? Causality & Insight: The compound has undergone autoxidation. Like many electron-rich heterocyclic carbaldehydes, the C4-aldehyde is susceptible to radical-mediated autoxidation in the presence of atmospheric oxygen, converting it into 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic acid[2]. The new peak at ~11.0 ppm belongs to the carboxylic acid proton. To prevent this, suppliers mandate storing the solid at 2–8 °C under an inert atmosphere (Argon or Nitrogen)[3].

Q3: I attempted a reductive amination in methanol with acetic acid, but my LC-MS shows a massive peak at [M+46]. Why? Causality & Insight: The[M+46] peak corresponds to the dimethyl acetal derivative. In alcoholic solvents (like MeOH) with an acid catalyst, aldehydes rapidly establish an equilibrium with their corresponding acetals. Because the pyrazole ring is electron-donating, it stabilizes the intermediate oxocarbenium ion, accelerating acetal formation. This can stall your reductive amination if the reducing agent (e.g., NaBH(OAc)₃) is added too late.

Quantitative Stability Matrix

The following table summarizes the stability of the scaffold under various standard laboratory conditions to help you plan your synthetic steps and storage protocols.

Environmental ConditionSolvent SystemTemp (°C)TimeframePrimary Degradation PathwayExtent of Degradation
Inert Storage (Ar/N₂) None (Solid)2–8 °C12 MonthsNone (Stable)< 1%
Ambient Air/Light None (Solid)25 °C4 WeeksAutoxidation to Carboxylic Acid~ 5%
Aerated Solution EtOAc / DCM25 °C48 HoursAutoxidation to Carboxylic Acid10–15%
Acidic (pH 2) Methanol25 °C2 HoursDimethyl Acetal Formation> 80% (Equilibrium)
Strong Base (pH 14) THF / H₂O60 °C12 HoursCannizzaro (Alcohol + Acid)~ 30%

Degradation Pathways Visualization

The diagram below illustrates the specific chemical transformations the scaffold undergoes when exposed to suboptimal conditions.

StabilityPathways Aldehyde 1-(THP-4-yl)-1H-pyrazole-4-carbaldehyde (Intact Scaffold) CarboxylicAcid Pyrazole-4-carboxylic acid (Oxidation Product) Aldehyde->CarboxylicAcid O2 / Ambient Air (Autoxidation) Acetal Dimethyl Acetal (Solvent Adduct) Aldehyde->Acetal MeOH / Acid Catalyst (Acetalization) Cannizzaro Alcohol + Carboxylic Acid (Disproportionation) Aldehyde->Cannizzaro Strong Base / Heat (Cannizzaro Reaction)

Fig 1: Degradation pathways of 1-(THP-4-yl)-1H-pyrazole-4-carbaldehyde under various conditions.

Validated Troubleshooting Protocols

Protocol: Remediation of Oxidized Batches via Liquid-Liquid Extraction

If your batch has degraded via autoxidation, you do not necessarily need to discard it. The following self-validating protocol exploits the pKa difference between the intact aldehyde and the carboxylic acid degradant to restore >95% purity.

Scientific Rationale: The pyrazole-4-carboxylic acid byproduct has a pKa of approximately 4.0–4.5. By washing an organic solution of the degraded mixture with a mild aqueous base (Saturated NaHCO₃, pH ~8.3), the carboxylic acid is quantitatively deprotonated and partitioned into the aqueous layer, leaving the un-ionized aldehyde in the organic layer.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the degraded 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde in 20 mL of Ethyl Acetate (EtOAc) in a separatory funnel. Ensure complete dissolution.

  • Basic Wash (The Separation Step): Add 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Stopper the funnel, invert, and vent immediately to release any CO₂ gas. Shake vigorously for 30 seconds, venting frequently.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the purified aldehyde; the lower aqueous layer contains the sodium salt of the carboxylic acid impurity.

  • Validation Check (Self-Validating Step): Before discarding the aqueous layer, spot both layers on a Silica Gel TLC plate (Eluent: 50% EtOAc in Hexanes). The organic layer should show a single spot (R_f ~0.4, UV active). The aqueous layer should show no mobile spots (the acid salt stays at the baseline).

  • Drying & Concentration: Collect the organic layer. Dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes to remove residual water. Filter the drying agent.

  • Recovery: Concentrate the filtrate under reduced pressure (rotary evaporator) at 30 °C to yield the purified solid. Flush the receiving flask with Argon before sealing for long-term storage at 2–8 °C[3].

References[3] Title: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde | 1342469-23-1

Source: sigmaaldrich.cn URL: [1] Title: CAS 1342469-23-1: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde Source: cymitquimica.com URL: Title: In Situ Generation and [3 + 2] Annulation Reactions of Propiolaldehyde A Metal-Free, Cascade Route to Pyrazole and Bipyrazole Carboxaldehydes in One Pot Source: acs.org URL:

Sources

Troubleshooting

Technical Support Center: 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde Synthesis

Welcome to the Advanced Application Support portal. This guide is designed for researchers and drug development professionals synthesizing 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde, a critical heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support portal. This guide is designed for researchers and drug development professionals synthesizing 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde, a critical heterocyclic building block often utilized in the development of kinase inhibitors and other targeted therapeutics.

Rather than standardizing a single approach, this guide explores the causality behind the three primary synthetic routes, providing troubleshooting matrices and self-validating protocols to ensure reproducible scale-up.

Synthesis Strategy Overview

SynthesisRoutes Target 1-(Tetrahydro-2H-pyran-4-yl)- 1H-pyrazole-4-carbaldehyde R1_SM 1H-pyrazole-4-carbaldehyde R1_Reagent THP-4-yl methanesulfonate K2CO3, MeCN, 82°C R1_SM->R1_Reagent R1_Reagent->Target Route A: N-Alkylation (SN2) R2_SM 1-(Tetrahydro-2H-pyran-4-yl)- 1H-pyrazole R2_Reagent POCl3, DMF 0°C to 90°C R2_SM->R2_Reagent R2_Reagent->Target Route B: Vilsmeier-Haack R3_SM (Tetrahydro-2H-pyran-4-yl) hydrazine R3_Reagent 2-(ethoxymethylene) malonaldehyde R3_SM->R3_Reagent R3_Reagent->Target Route C: Condensation

Fig 1: Three primary synthetic routes to 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde.

Section 1: Route A - Direct N-Alkylation (The Industry Standard)

FAQ & Troubleshooting

Q: Why am I getting low yields (<40%) and significant volatile byproducts when alkylating 1H-pyrazole-4-carbaldehyde with 4-bromotetrahydropyran?

A: This is a classic case of competing reaction mechanisms. 4-bromotetrahydropyran is a sterically hindered secondary alkyl halide. When subjected to strong bases or high temperatures, E2 elimination outcompetes the desired SN2 alkylation, generating 3,6-dihydro-2H-pyran (which boils off or appears as an impurity) rather than your target compound.

The Solution: Alter the leaving group to a mesylate.1 fundamentally shifts the reaction trajectory, optimizing the leaving group ability for SN2 displacement and drastically improving yields when paired with a mild base like K2CO3[1].

Quantitative Data: Alkylation Optimization
Leaving GroupBaseSolventTemp (°C)Time (h)ConversionPrimary Byproduct
4-BromotetrahydropyranK2CO3MeCN8224~45%3,6-dihydro-2H-pyran (E2)
4-BromotetrahydropyranCs2CO3DMF10012~60%3,6-dihydro-2H-pyran (E2)
THP-4-yl methanesulfonate K2CO3 MeCN 82 20 >95% None (Clean SN2)
THP-4-yl methanesulfonateNaHTHF6518~75%Aldol condensation products
Self-Validating Protocol: Mesylate-Driven Alkylation

This protocol utilizes built-in validation checks to ensure causality between steps and successful outcomes.

  • Reagent Validation: Ensure your tetrahydro-2H-pyran-4-yl methanesulfonate is a free-flowing white solid. If it has oiled out or turned brown, the mesylate has degraded and will cause reaction failure.

  • Reaction Setup: Suspend 1H-pyrazole-4-carbaldehyde (1.0 eq), tetrahydro-2H-pyran-4-yl methanesulfonate (1.2 eq), and anhydrous K2CO3 (2.0 eq) in anhydrous MeCN (10 volumes).

  • Execution: Heat the mixture to a gentle reflux (82°C) under a nitrogen atmosphere for 20 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot and perform TLC (Petroleum Ether:EtOAc 1:1). The reaction is only validated to proceed to workup when the starting material spot (Rf ~0.3) is completely consumed and a single new spot (Rf ~0.5) appears.

  • Workup: Filter the mixture while warm to remove inorganic salts. Concentrate the filtrate in vacuo.

  • Purification & Final Validation: Purify via silica gel chromatography (gradient 10:1 to 2:1 Pet Ether:EtOAc). Validate the final structure via 1H NMR: confirm the presence of the highly deshielded aldehyde proton at ~9.9 ppm and the distinct pyrazole protons at ~8.0 and 8.3 ppm.

Section 2: Route B - Vilsmeier-Haack Formylation (The De Novo Approach)

FAQ & Troubleshooting

Q: During the formylation of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, my reaction stalls at 60% conversion, and I observe tarry, intractable byproducts upon quenching. How can I drive this to completion cleanly?

A: The 2 relies on a highly electrophilic chloromethyleniminium ion (Vilsmeier reagent) generated from POCl3 and DMF[2]. Stalling is almost exclusively caused by adventitious water prematurely hydrolyzing this reagent. Furthermore, the "tarry byproducts" are a direct result of improper quenching kinetics. If the intermediate iminium salt is exposed to strong localized base or high heat during the quench, the newly formed aldehyde undergoes rapid base-catalyzed degradation.

VilsmeierTroubleshooting Start Issue: Incomplete Conversion or Tarry Byproducts CheckWater Action 1: Ensure Anhydrous Conditions (POCl3 & DMF must be dry) Start->CheckWater Stoichiometry Action 2: Optimize Stoichiometry (Use 2.5 - 3.0 eq Vilsmeier Reagent) Start->Stoichiometry Quench Action 3: Controlled Quenching (Pour onto ice + NaHCO3) CheckWater->Quench Stoichiometry->Quench Success Result: Clean Hydrolysis to Target Aldehyde Quench->Success Maintain pH 7-8

Fig 2: Troubleshooting workflow for Vilsmeier-Haack formylation stalling and degradation issues.

Self-Validating Protocol: Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Generation: Cool anhydrous DMF (5.0 eq) to 0°C under argon. Add POCl3 (3.0 eq) dropwise over 30 minutes.

    • Self-Validation Checkpoint: The solution must turn pale yellow and increase in viscosity. A dark orange/red color indicates degraded POCl3.

  • Substrate Addition: Dissolve 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (1.0 eq) in a minimum amount of DMF and add dropwise to the complex at 0°C.

  • Heating: Gradually warm the mixture to room temperature, then heat to 80-90°C for 8 hours.

  • Controlled Quenching: Cool the reaction to 0°C. Pour the contents slowly over a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO3.

    • Self-Validation Checkpoint: Use pH paper to confirm the aqueous layer is strictly between pH 7.0 and 8.0. If the pH is acidic, hydrolysis of the iminium salt will be incomplete; if too basic (>9.0), aldol-type degradation will occur.

  • Extraction: Extract the neutralized aqueous phase with EtOAc (3 x 20 mL), wash with brine, dry over Na2SO4, and concentrate to yield the target aldehyde.

References

  • ResearchGate / ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from:[Link]

  • Journal of Pharmaceutical and Scientific Innovation (JPSI). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from:[Link]

Sources

Optimization

improving regioselectivity in the formylation of substituted pyrazoles

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most persistent challenges in medicinal chemistry and drug development: controlling the regioselectivity during the formylation of substituted pyrazoles.

Achieving precise functionalization at the C-3, C-4, or C-5 position requires a deep understanding of the pyrazole ring's electronic distribution and the kinetic versus thermodynamic control of metalated intermediates.

Regioselectivity Decision Pathway

Before troubleshooting your specific reaction, consult the decision matrix below. The fundamental rule of pyrazole chemistry is that electrophilic aromatic substitution (EAS) inherently favors the C-4 position , while directed metalation strategies are required to access the C-3 and C-5 positions .

PyrazoleRegioselectivity Start Substituted Pyrazole TargetC4 Target: C-4 Formylation Start->TargetC4 TargetC5 Target: C-5 Formylation Start->TargetC5 TargetC3 Target: C-3 Formylation Start->TargetC3 VH Vilsmeier-Haack Reaction (POCl3, DMF, 60°C) TargetC4->VH DoM_C5 Directed ortho-Lithiation (n-BuLi, THF, -78°C) Requires: N-SEM / N-THP TargetC5->DoM_C5 DoM_C3 Steric Blocking / Halogen Exchange (N-Trityl or 3-Bromo precursor) TargetC3->DoM_C3 ProdC4 4-Formylpyrazole VH->ProdC4 Electrophilic Aromatic Substitution ProdC5 5-Formylpyrazole DoM_C5->ProdC5 Quench with DMF ProdC3 3-Formylpyrazole DoM_C3->ProdC3 Quench with DMF

Decision matrix for regioselective formylation of pyrazoles at C-3, C-4, and C-5 positions.

Frequently Asked Questions & Troubleshooting

Q1: Why does my Vilsmeier-Haack formylation exclusively yield the 4-formylpyrazole, and how can I redirect it to the C-5 position?

Causality & Insight: The Vilsmeier-Haack reaction is an Electrophilic Aromatic Substitution (EAS) driven by the interaction between the electron-rich pyrazole ring and the highly electrophilic chloroiminium ion (Vilsmeier reagent)[1]. In the pyrazole system, the two nitrogen atoms exert an inductive electron-withdrawing effect that reduces electron density at the adjacent C-3 and C-5 positions[1]. Consequently, C-4 remains the most electron-rich and nucleophilic site, making it the exclusive target for EAS[2]. Solution: You cannot force a Vilsmeier-Haack reaction to occur at C-5 on a standard pyrazole. To access the C-5 aldehyde, you must abandon EAS and utilize a Directed ortho-Lithiation (DoM) strategy[3].

Q2: My directed lithiation (n-BuLi, THF, -78 °C) of 1-methylpyrazole followed by DMF quench gives poor yields of the 5-formyl derivative. What is going wrong?

Causality & Insight: While the N1-methyl group can act as a Directing Metalation Group (DMG), it is a relatively weak coordinator for lithium. As a result, the lithiation at C-5 is often incomplete, or the resulting organolithium species aggregates into unreactive hexamers in THF. Solution:

  • Add TMEDA: Introduce 1.1 equivalents of TMEDA (Tetramethylethylenediamine) alongside your n-BuLi. TMEDA breaks down the n-BuLi aggregates, significantly increasing its basicity and kinetic reactivity.

  • Upgrade your DMG: If yields remain low, switch your protecting group from methyl to a stronger DMG like SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyranyl). The oxygen atoms in these groups provide robust bidentate coordination with lithium, locking the base directly adjacent to the C-5 proton and ensuring quantitative deprotonation[3].

Q3: I need the 3-formylpyrazole isomer, but DoM consistently functionalizes the C-5 position. How do I achieve C-3 regioselectivity?

Causality & Insight: The C-5 proton is kinetically and thermodynamically more acidic than the C-3 proton because of its direct proximity to the N1-substituted atom, which stabilizes the resulting carbanion via inductive effects and lithium coordination[3]. Solution: To force functionalization at C-3, you must override the natural C-5 acidity. You have two field-proven options:

  • Steric Shielding: Protect the N1 position with a massive, sterically demanding group like a Trityl (triphenylmethyl) group. The bulk of the trityl group physically blocks the base from accessing the C-5 proton, forcing deprotonation to occur at the less hindered C-3 position[3].

  • Halogen-Metal Exchange: Synthesize or purchase a 3-bromopyrazole derivative. Treating this with n-BuLi at -78 °C will trigger a rapid halogen-metal exchange, selectively generating the C-3 organolithium species which can then be quenched with DMF[4].

Quantitative Method Comparison

Use the following table to benchmark your experimental design against industry standards.

Target PositionPreferred MethodologyKey ReagentsDirecting/Protecting GroupTypical Yield RangePrimary Challenge
C-4 Vilsmeier-HaackPOCl 3​ , DMFN-Alkyl/Aryl (Optional)70–95%Over-heating causes tarring; moisture degrades reagent.
C-5 Directed Lithiationn-BuLi, DMFSEM, THP, or Alkyl60–85%Strict anhydrous conditions required; incomplete lithiation.
C-3 Halogen-Metal Exchangen-BuLi, DMFN-Alkyl/Aryl + 3-Bromo50–75%Requires pre-functionalized 3-halo precursor.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in visual and thermal checkpoints ensure you can verify the success of the reaction in real-time before proceeding to the workup.

Protocol A: Regioselective C-4 Formylation via Vilsmeier-Haack

Self-Validation Checkpoint: The formation of the Vilsmeier reagent is highly exothermic and visually confirmed by the transition to a viscous, pale-yellow/white complex.

  • Reagent Preparation: Purge a dry, 2-neck round-bottom flask with Argon. Add anhydrous DMF (4.0 equivalents) and cool to 0 °C using an ice bath.

  • Activation: Dropwise, add POCl 3​ (4.0 equivalents) over 15 minutes. Validation: The solution will become viscous and slightly warm. Stir at 0 °C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.

  • Substrate Addition: Dissolve your substituted pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath and heat the reaction mixture to 60–70 °C for 4 to 12 hours. Monitor via TLC (consume starting material).

  • Quench & Hydrolysis: Cool the flask to room temperature. Slowly pour the mixture over crushed ice. Neutralize the highly acidic solution carefully with 2M NaOH until the pH reaches 7-8. Validation: The 4-formylpyrazole will typically precipitate as a solid at neutral pH.

  • Isolation: Filter the solid or extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na 2​ SO 4​ , and concentrate.

Protocol B: Regioselective C-5 Formylation via Directed ortho-Lithiation (DoM)

Self-Validation Checkpoint: The generation of the lithiated species often produces a distinct color change (yellow to deep orange) depending on the substrate.

  • Preparation: Flame-dry a Schlenk flask under Argon. Dissolve the 1-(SEM)-protected pyrazole (1.0 equivalent) in anhydrous THF (0.2 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add n-BuLi (1.1 equivalents, 2.5 M in hexanes) dropwise down the side of the flask. Optional: If using a weak directing group, add TMEDA (1.1 eq) prior to n-BuLi. Stir at -78 °C for 1 hour.

  • Electrophilic Quench: Add anhydrous DMF (3.0 equivalents) rapidly in one portion. Validation: The deep color of the organolithium intermediate should dissipate almost immediately, indicating successful trapping.

  • Warming & Hydrolysis: Allow the reaction to warm to room temperature over 2 hours. Quench the reaction by adding saturated aqueous NH 4​ Cl (20 mL).

  • Isolation: Extract the aqueous layer with Diethyl Ether (3 x 30 mL). Wash the combined organic layers with water to remove residual DMF, dry over MgSO 4​ , and concentrate in vacuo. Purify via flash chromatography.

References

  • Singh, K., Ralhan, S., Sharma, P. K., & Sharma, S. N. (2005). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research.
  • Metalated Heterocycles and Their Applications in Synthetic Organic Chemistry. (2004).
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • 2-(1H-pyrazol-1-yl)

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in Vilsmeier-Haack Synthesis at Scale

Welcome to the technical support center for managing the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals who are scaling this powerful formylation reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for managing the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals who are scaling this powerful formylation reaction. Our focus is on providing field-proven insights and robust safety protocols to mitigate the significant thermal hazards associated with this synthesis, ensuring both process safety and successful outcomes.

Section 1: Frequently Asked Questions - Understanding the Thermal Hazards

This section addresses the fundamental sources of heat generation in the Vilsmeier-Haack reaction. Understanding these principles is the first step toward effective control.

Q1: What are the primary sources of exotherm in a Vilsmeier-Haack synthesis?

The Vilsmeier-Haack reaction has three distinct exothermic events that must be managed:

  • Vilsmeier Reagent Formation: The initial reaction between a substituted amide (most commonly N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃) is highly exothermic.[1][2] This step forms the electrophilic chloroiminium ion, known as the Vilsmeier reagent, which is the key reactive species.[3][4] Reaction calorimetry studies have measured the heat of generation for the Vilsmeier complex in the DMF/POCl₃ system to be approximately -57 kJ/mol.[2][5]

  • Formylation Reaction: The subsequent electrophilic aromatic substitution, where the Vilsmeier reagent reacts with an electron-rich substrate, is also exothermic.[5] The rate and intensity of this exotherm depend on the reactivity of the substrate. Highly activated aromatic or heterocyclic compounds will react more vigorously.[4][6]

  • Quenching & Hydrolysis: The final work-up step, where the reaction mixture is quenched with water or an aqueous solution, is often the most dangerous and violently exothermic event.[7][8] This is due to the rapid hydrolysis of any unreacted POCl₃ and the conversion of the iminium salt intermediate to the final aldehyde product.[7]

Q2: Why is the Vilsmeier reagent itself a thermal hazard, even without a substrate?

The Vilsmeier reagent is a thermally unstable intermediate.[9][10] Calorimetry studies show that the reagent, particularly when in excess DMF, can undergo a rapid, self-accelerating decomposition at elevated temperatures.[5][11] This decomposition is highly exothermic and can generate a significant and rapid pressure increase, posing a severe risk of thermal runaway and reactor failure.[5][9] The presence of the substrate and other reaction components can lower the decomposition onset temperature even further, making the final reaction mixture more hazardous than the reagent alone.[9][12]

Q3: How does the choice of activating agent (e.g., POCl₃ vs. oxalyl chloride) impact the thermal profile?

While POCl₃ is most common, other activating agents like thionyl chloride (SOCl₂) or oxalyl chloride can be used.[6][10] The fundamental thermal hazard remains because the primary exotherm is the formation of the reactive iminium salt.[1] However, the thermal stability of the resulting byproducts can differ. For instance, using oxalyl chloride results in the formation of gaseous byproducts (CO and CO₂), which must be safely vented, especially at scale. The key principle is that any activating agent strong enough to form the iminium salt will lead to a significantly exothermic reaction that requires careful thermal management.

Section 2: Proactive Control & Scale-Up by Design

Successful scaling is not about managing emergencies; it's about preventing them through careful design and analysis. This section provides a guide to characterizing and controlling the reaction before you begin.

Q4: Before scaling up, how can I quantitatively assess the thermal risk of my specific reaction?

The most reliable method is to use Reaction Calorimetry (RC) . A reaction calorimeter (like an RC1 or similar instrument) measures the rate of heat evolution under conditions that simulate a large-scale reactor.[2][5] This analysis provides critical data to prevent a runaway scenario.

Key parameters obtained from reaction calorimetry include:

  • Heat of Reaction (ΔHᵣ): The total heat released during the reaction.

  • Heat Flow: The rate of heat generation, which helps determine the required cooling capacity of the reactor.

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reactor would reach if all cooling were to fail.[5] This is a critical value for assessing the risk of a runaway.

  • Decomposition Onset Temperature (Tₘᵣ₂₄): The temperature at which the reaction mixture begins to undergo self-accelerating decomposition.[5] The process temperature must always be kept safely below this value.

Table 1: Representative Thermal Hazard Data for Vilsmeier Systems

ParameterVilsmeier Reagent in DMFFinal Reaction Mixture (with N,N-dimethylaniline)Source
Heat of Formation (ΔHᵣ)-57 kJ/molNot Applicable[2][5]
Onset Temperature of Decomposition67°C48°C[9][12]
Final Pressure (from decomposition)52 bar77 bar[9][12]

Note: These values are illustrative. You must perform a calorimetric analysis on your specific substrate and conditions before scaling.

Q5: What is the safest process design for scaling the Vilsmeier-Haack reaction?

Accumulating large quantities of the pre-formed, unstable Vilsmeier reagent is a significant hazard.[5][12] Therefore, the safest approach at scale is a semi-batch, "in-situ" process .

In this design, the substrate is dissolved in the solvent (e.g., DMF), and the activating agent (POCl₃) is added slowly and controllably. This ensures the Vilsmeier reagent is generated in situ and is consumed by the substrate almost as soon as it is formed.[12] This method prevents the buildup of the unstable intermediate, dramatically reducing the potential for a runaway decomposition.[5][12] For even greater safety and heat control, continuous flow reactors are an excellent option as they minimize reaction volume and maximize heat transfer.[13]

Experimental Protocol 1: In-Situ Vilsmeier-Haack Reaction (Semi-Batch Process)
  • Reactor Setup: Equip a properly sized reactor with an overhead stirrer, a temperature probe, an inert gas inlet (e.g., Nitrogen), and a pressure-equalizing addition funnel. Ensure the reactor's cooling system is operational and capable of handling the calculated heat load.

  • Reagent Charging: Charge the reactor with the electron-rich substrate and the solvent (anhydrous DMF). Begin vigorous stirring and cool the mixture to the target process temperature, typically 0-5°C.[6]

  • Controlled Addition: Slowly add the activating agent (e.g., freshly distilled POCl₃) dropwise via the addition funnel over a prolonged period (e.g., 2-4 hours).[10]

  • Temperature Monitoring: CRITICAL: Continuously monitor the internal temperature. The addition rate must be adjusted to ensure the temperature does not exceed the set point. Any deviation signals that the reaction rate (heat generation) is exceeding the cooling capacity.

  • Reaction & Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature until completion is confirmed by process analytical technology (PAT) or sampling (e.g., TLC, HPLC).

Visualization: Safe Scale-Up Workflow

The following diagram illustrates the logical workflow from laboratory assessment to safe pilot-plant production.

cluster_lab Phase 1: Laboratory Assessment cluster_pilot Phase 2: Pilot Plant Scale-Up A Small-Scale Synthesis (Gram Scale) B Reaction Calorimetry (RC1) - Determine ΔHᵣ, MTSR - Assess Decomposition Hazard A->B Success C Define Critical Process Parameters (CPPs) B->C Data Acquisition D Select Reactor & Cooling System (Based on Calorimetry Data) C->D Transfer to Scale-Up E Implement Semi-Batch In-Situ Process D->E F Execute with Strict Temperature & Addition Control E->F G Safe Quenching & Work-Up F->G

Caption: Logical workflow for scaling the Vilsmeier-Haack reaction.

Section 3: Real-Time Troubleshooting & Emergency Response

Even with robust design, process deviations can occur. This section provides a clear, actionable guide for responding to the most critical issue: a temperature excursion.

Q6: My reactor temperature is rising above the set point despite maximum cooling. What are the immediate steps?

This is a potential pre-runaway condition and must be addressed immediately and decisively.

  • STOP THE ADDITION: Immediately stop the feed of the limiting reagent (e.g., POCl₃). This is the most critical step to prevent adding more fuel to the reaction.

  • ALERT PERSONNEL: Inform all personnel in the area and your supervisor of the situation.

  • PREPARE FOR QUENCH: If the temperature continues to rise and approaches the MTSR or Tₘᵣ₂₄, an emergency quench may be necessary. Ensure the quench vessel and agent are ready.

  • DO NOT ADD SOLVENT: Adding more solvent to a runaway reaction is often counterintuitive and dangerous. It may not provide sufficient cooling and can increase the volume of material that may be forcefully ejected from the reactor.

Visualization: Troubleshooting Temperature Excursions

This decision tree provides a logical path for diagnosing and responding to a temperature spike.

Start CRITICAL EVENT: Temperature Rises Above Setpoint Step1 IMMEDIATELY Stop Reagent Addition Start->Step1 Step2 Is Temperature Stabilizing or Decreasing? Step1->Step2 Outcome_Safe Condition Controlled. Hold reaction, investigate cause. (e.g., check cooling fluid, stir rate) Step2->Outcome_Safe Yes Outcome_Unsafe EMERGENCY Temperature continues to rise. Prepare for emergency quench. Step2->Outcome_Unsafe No Cause1 Potential Cause: Addition rate too high for cooling capacity. Outcome_Safe->Cause1 Cause2 Potential Cause: Cooling system failure (low flow, temp too high). Outcome_Safe->Cause2 Cause3 Potential Cause: Poor stirring creating hotspots. Outcome_Safe->Cause3

Caption: Decision tree for managing temperature excursions.

Section 4: Safe Quenching & Work-Up Protocols

The final stage of the reaction carries a high risk of thermal runaway due to the violent reaction of water with excess reagents.[8]

Q7: What is the safest method for quenching a large-scale Vilsmeier-Haack reaction?

The standard and safest method is a "reverse quench" .[7] This involves slowly adding the cooled reaction mixture to a large, vigorously stirred vessel containing an ice-cold quenching solution. Never add water or quench solution to the reaction mixture , as this can create a localized, uncontrollable exotherm.[8]

Using a buffered solution, such as saturated aqueous sodium acetate or sodium bicarbonate, is often safer than quenching into water alone.[7][8] The buffer helps to control the pH and can manage the exotherm more effectively.[8]

Experimental Protocol 2: Controlled Reverse Quench Procedure
  • Prepare Quench Vessel: In a separate vessel at least four to five times the volume of the reaction mixture, prepare a vigorously stirred slurry of crushed ice and water, or a cooled, saturated sodium acetate solution.[8] Place this vessel in a secondary containment bath (e.g., an ice bath) to maintain a low temperature.[7]

  • Cool Reaction Mixture: Once the primary reaction is complete, cool the reaction mixture to 0-5°C.

  • Slow Addition: Using a pump or addition funnel, add the cold reaction mixture dropwise to the vigorously stirred quenching slurry.

  • Monitor Quench Temperature: CRITICAL: Monitor the temperature of the quenching vessel continuously. The addition rate must be controlled to keep the temperature below a safe threshold (e.g., 10-15°C).[7][8] If the temperature rises rapidly, stop the addition immediately and allow the mixture to cool.

  • Hydrolysis & Neutralization: After the addition is complete, continue to stir the mixture for 30-60 minutes as it slowly warms, ensuring complete hydrolysis.[7] Check the pH and adjust to neutral or slightly basic (pH 7-8) before proceeding with product extraction.[8]

By adhering to these principles of proactive design, real-time monitoring, and controlled procedures, the significant thermal hazards of the Vilsmeier-Haack synthesis can be effectively managed at scale.

References

  • Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem. (URL: )
  • Technical Support Center: Handling and Quenching of Unreacted Vilsmeier Reagent - Benchchem. (URL: )
  • Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9, 982-996. (URL: )
  • Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. (URL: [Link])

  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])

  • Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA - ACS Publications. (URL: [Link])

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])

  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - Semantic Scholar. (URL: [Link])

  • Vilsmeier reagent stability and storage conditions - Benchchem. (URL: )
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline - ResearchGate. (URL: [Link])

  • Vilsmeier-Haack reaction - Name-Reaction.com. (URL: [Link])

  • Instability of Vilsmeier reagent and how to manage it - Benchchem. (URL: )
  • Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes - ACS Publications. (URL: [Link])

  • Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting - Benchchem. (URL: )
  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. (URL: [Link])

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro Anticancer Activity of Synthesized Pyrazole Compounds

For Researchers, Scientists, and Drug Development Professionals The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] T...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] This guide offers an in-depth comparison of recently synthesized pyrazole derivatives, detailing their in vitro anticancer efficacy, mechanisms of action, and the experimental protocols used for their evaluation. Our objective is to provide a scientifically rigorous resource that explains the causality behind experimental choices and supports the strategic development of novel pyrazole-based anticancer therapeutics.

The Pyrazole Nucleus: A Privileged Scaffold in Oncology

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This unique chemical structure confers a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[4][5] The anticancer potential of pyrazole derivatives often stems from their ability to act as competitive inhibitors at the ATP-binding sites of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[4][6]

Key oncogenic pathways targeted by pyrazole compounds include:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, aberrant CDK activity is a hallmark of many cancers. Pyrazole derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.[4][6][7][8]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFRs can stifle tumor growth.[4][9]

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in cancer cells, EGFR signaling promotes cell proliferation and survival.[5][9]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway regulates gene expression, cellular growth, and survival; its abnormal signaling can lead to uncontrolled cell proliferation.[6]

The versatility of the pyrazole ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to enhance potency and selectivity for specific cancer targets.[5]

Comparative Analysis of Novel Pyrazole Derivatives

The following table summarizes the in vitro anticancer activity of several recently synthesized pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Class/DerivativeTarget Cell Line(s)Key Findings & IC50 ValuesProposed Mechanism of ActionReference
Fused Pyrazole Derivatives HepG2 (Liver)Several compounds showed IC50 values ranging from 0.31 to 0.71 µM, significantly more potent than reference drugs erlotinib (10.6 µM) and sorafenib (1.06 µM).[9] Compound 3 was a potent EGFR inhibitor (IC50 = 0.06 µM) and compound 9 was a potent VEGFR-2 inhibitor (IC50 = 0.22 µM).[9]Dual EGFR and VEGFR-2 Inhibition[9]
Pyrazole-Chalcone & Oxime Hybrids A-549 (Lung)Compound CF-6 (a chloro methyl substituted pyrazole oxime) demonstrated appreciable cytotoxicity with an IC50 value of 12.5 µM, compared to doxorubicin (IC50 = 0.3 µM).[10]Cytotoxicity, further mechanistic studies needed.[10][11]
Coumarin-Pyrazole Hybrids A-549 (Lung)Compound P-03 showed marked cytotoxicity with an IC50 of 13.5 µM compared to doxorubicin (3.63 µM).[12]Induction of early apoptosis; G2/M phase cell cycle arrest.[12][12]
Pyridine-Substituted Pyrazoles HCT-116 (Colon)Compound 1 was a promising agent against HCT-116 with an IC50 of 4.2 µM.[13] It also showed activity against MCF-7 (Breast) and HepG2 (Liver) with IC50 values of 17.8 µM and 4.4 µM, respectively.[13]Xanthine Oxidase (XO) Inhibition.[13][13]
Pyrazolo[1,5-a]pyrimidine Derivatives VariousCompounds 5i and 5j were identified as potent dual inhibitors of CDK2 (IC50 = 0.25 & 0.16 µM) and CDK7 (IC50 = 0.12 & 0.14 µM).[14]S-phase cell cycle arrest, apoptosis induction via modulation of p53, Bax, and Bcl-2 proteins.[14][14]
Indole-Pyrazole Hybrids HCT116, MCF7, HepG2, A549Derivatives 33 and 34 displayed potent inhibition with IC50 values < 23.7 µM, outperforming doxorubicin. They also showed significant CDK2 inhibition (IC50 = 0.074 and 0.095 µM).CDK2 Inhibition.
Key Methodologies for In Vitro Evaluation

The assessment of anticancer activity requires a suite of robust and validated in vitro assays. Here, we detail the protocols for the fundamental experiments cited in the comparative analysis, explaining the scientific rationale behind each procedure.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. A decrease in the metabolic activity of treated cells compared to untreated controls indicates a reduction in cell viability or cytotoxicity.

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_read Data Acquisition P1 Seed cells into a 96-well plate (e.g., 10,000 cells/well) P2 Allow cells to adhere for 24h in a CO2 incubator at 37°C P1->P2 T1 Expose cells to various concentrations of pyrazole compounds P2->T1 T2 Include untreated (vehicle) and positive (e.g., Doxorubicin) controls T1->T2 T3 Incubate for a defined period (e.g., 24-72 hours) T2->T3 A1 Add MTT solution (5 mg/mL) to each well T3->A1 A2 Incubate for 2-4 hours to allow formazan crystal formation A1->A2 A3 Solubilize formazan crystals with DMSO or other solvent A2->A3 R1 Measure absorbance at ~570 nm using a microplate reader A3->R1 R2 Calculate % cell viability and determine IC50 values R1->R2

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Harvest and count cells, ensuring viability is >98% using a method like trypan blue exclusion.[15] Seed 1 x 10^4 cells per well in 100 µL of complete culture medium into a 96-well plate.[15]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[15]

  • Treatment: Prepare serial dilutions of the synthesized pyrazole compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells with vehicle-treated cells (negative control) and a known anticancer drug like Doxorubicin (positive control).

  • Exposure: Incubate the cells with the compounds for 48-72 hours. The duration is critical as it must be sufficient to observe the compound's effect.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.[15][16] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 100-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC, green fluorescence) and is used to label early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost, staining the nucleus red.[18]

Detailed Protocol:

  • Cell Treatment: Seed 1-5 x 10^5 cells in a 6-well plate and treat with the pyrazole compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 500 µL of 1X Binding Buffer.[17] The calcium in the binding buffer is essential for Annexin V to bind to PS.[18]

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[17][18]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry. FITC is detected in the FL1 channel (green) and PI in the FL2 or FL3 channel (red).

    • Viable cells: Annexin V (-) / PI (-)

    • Early apoptotic cells: Annexin V (+) / PI (-)

    • Late apoptotic/necrotic cells: Annexin V (+) / PI (+)

    • Necrotic cells: Annexin V (-) / PI (+) (less common)

Principle: Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19] Many anticancer drugs exert their effects by causing cell cycle arrest at a specific checkpoint, preventing cell division. This is commonly analyzed by flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI).[20] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in G2/M (4n DNA) will have twice the fluorescence intensity of cells in G0/G1 (2n DNA), while cells in the S phase (DNA synthesis) will have an intermediate fluorescence.

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells.

  • Fixation: This is a critical step to permeabilize the cell membrane and allow PI to enter and stain the nuclear DNA. Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix for at least 1 hour at 4°C or overnight at -20°C.[20]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[20]

  • RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in a PI staining solution that contains RNase A (e.g., 100 µg/mL).[19][20] PI can also bind to double-stranded RNA, so RNase treatment is crucial for accurate DNA content analysis.[20]

  • Staining: Incubate for 30-40 minutes at 37°C or room temperature, protected from light.[21]

  • Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 single-cell events.[19] Use a dot plot of fluorescence area versus height or width to gate out doublets and clumps.[19] The resulting histogram of DNA content is analyzed using cell cycle analysis software to quantify the percentage of cells in each phase.

Signaling Pathways Targeted by Anticancer Pyrazoles

The efficacy of pyrazole derivatives is rooted in their ability to interfere with specific signaling pathways that are dysregulated in cancer. A common mechanism is the inhibition of CDKs, leading to cell cycle arrest.

CellCycle_Pathway G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK46 Cyclin D CDK4/6 CDK46->G1 Phosphorylates Rb (Promotes Progression) CDK2_E Cyclin E CDK2 CDK2_E->S Initiates DNA Replication CDK2_A Cyclin A CDK2 CDK2_A->G2 Controls S/G2 Progression Arrest Cell Cycle Arrest (e.g., S or G2/M phase) CDK2_A->Arrest CDK1 Cyclin B CDK1 CDK1->M Initiates Mitosis Pyrazole Pyrazole Derivative Pyrazole->CDK2_E Pyrazole->CDK2_A Inhibition

Caption: Pyrazole-mediated inhibition of CDK2 leading to cell cycle arrest.

As illustrated, pyrazole derivatives can inhibit CDK2, a key kinase that, in complex with Cyclin E and Cyclin A, drives the G1/S transition and progression through the S phase.[7][8] By blocking CDK2 activity, these compounds prevent cells from replicating their DNA, leading to cell cycle arrest and subsequently triggering apoptosis. This mechanism of action has been confirmed for several pyrazole series, including pyrazolo[1,5-a]pyrimidines and indole-pyrazole hybrids.[14]

Conclusion and Future Perspectives

Synthesized pyrazole compounds represent a highly promising and versatile class of anticancer agents. The comparative data clearly indicate that specific substitutions on the pyrazole ring can yield derivatives with potent, low-micromolar activity against a range of cancer cell lines, often exceeding the efficacy of established drugs. The primary mechanisms of action involve the induction of apoptosis through cell cycle arrest, frequently by targeting key regulatory kinases like CDKs, EGFR, and VEGFR.

The future of pyrazole-based drug discovery lies in:

  • Structure-Activity Relationship (SAR) Studies: To systematically explore how different functional groups impact potency and selectivity, guiding the design of more effective and less toxic compounds.[5]

  • Multi-Targeting Approaches: Designing single molecules that can inhibit multiple oncogenic pathways simultaneously, such as the dual EGFR/VEGFR inhibitors, could offer a powerful strategy to overcome drug resistance.[9]

  • In Vivo Validation: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.

The methodologies and comparative data presented in this guide provide a solid foundation for researchers to build upon, accelerating the journey of novel pyrazole derivatives from laboratory synthesis to potential clinical application.

References

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  • Aslam, O., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of the Indian Chemical Society. [Link]

  • University of Cambridge. Cell Cycle Analysis by Propidium Iodide Staining. Cambridge University Flow Cytometry. [Link]

  • Novelty Journals. (2025). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals. [Link]

  • Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol. [Link]

  • Jose, J., et al. (2024). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Tissue Array. Annexin V-FITC 細胞凋亡檢測試劑盒. Tissue Array. [Link]

  • University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. UMass Chan Medical School. [Link]

  • Eldehna, W. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]

  • Zhang, T., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Al-Warhi, T., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Molecules. [Link]

  • Kamath, V., et al. (2022). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-acetyl coumarin. Research Journal of Pharmacy and Technology. [Link]

  • Weitman, H., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • Bhatia, M. S., et al. (2021). Exploration of Anticancer Potential of Spiropyranopyrazole Derivatives as CDK7 Inhibitors. Infectious Disease and Therapy. [Link]

  • Cell Biolabs. CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]

  • M, V., et al. (2023). Synthesis, Characterization and In-Vitroanti-Tumor Activity of Some Novel Pyrazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Moustafa, A. M. Y. (2019). In vitro Anti Leukemia Cancer Activity of Some Novel Pyrazole Derivatives and Pyrazoles Containing Thiazole Moiety. Journal of Drug Design and Medicinal Chemistry. [Link]

  • Bio-protocol. Anticancer assay (MTT). Bio-protocol. [Link]

  • iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]

  • Wang, S., et al. (2016). Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Journal of Drug Design and Medicinal Chemistry. [Link]

  • University of Würzburg. Cell Cycle Analysis by Propidium Iodide (PI) Staining. University of Würzburg. [Link]

  • Gueddouh, A., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. Journal of the Indian Chemical Society. [Link]

  • Zhang, T., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules. [Link]

  • ResearchGate. Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). ResearchGate. [Link]

  • Khatun, B., et al. (2021). Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. ProQuest. [Link]

  • El-Gazzar, M. G., et al. (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]

  • El-Gamal, M. I., et al. (2023). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry. [Link]

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